Methyl 2-methylthiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERNAIKPVSQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564310 | |
| Record name | Methyl 2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6436-60-8 | |
| Record name | Methyl 2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the synthesis of methyl 2-methylthiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the Hantzsch thiazole synthesis, the most plausible and widely utilized method for constructing the thiazole ring system. This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol adapted from established procedures for analogous compounds, and presents relevant quantitative data for researchers.
Core Synthesis Mechanism: The Hantzsch Thiazole Synthesis
The formation of the this compound core is achieved via the Hantzsch thiazole synthesis.[1] This classic condensation reaction involves the cyclization of a thioamide with an α-halocarbonyl compound.[1] For the target molecule, the specific reactants are thioacetamide (providing the C2-methyl and nitrogen atom) and methyl 2-chloroacetoacetate (providing the C4-carboxylate, C5, and sulfur atom).
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of thioacetamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon) of methyl 2-chloroacetoacetate. This forms a thioether intermediate.
-
Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon. This results in the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: The final step is an acid- or base-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.
The overall reaction can be visualized as follows:
Caption: Overall schematic of the Hantzsch thiazole synthesis.
A more detailed, step-by-step mechanistic pathway is illustrated below:
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2-methylthiazole-4-carboxylate, a heterocyclic building block of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific methyl ester, this document presents a combination of experimental data for closely related analogs and computationally predicted values for the target compound. This approach offers valuable insights for researchers working with this and similar molecular scaffolds.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for different reaction conditions in chemical synthesis.
Structural Information
-
IUPAC Name: Methyl 2-methyl-1,3-thiazole-4-carboxylate
-
Molecular Formula: C₆H₇NO₂S
-
Molecular Weight: 157.19 g/mol
-
Chemical Structure:
Tabulated Physicochemical Data
The following table summarizes the available experimental data for the parent carboxylic acid and the corresponding ethyl ester, alongside predicted values for this compound. These predictions were generated using established computational models to provide a reliable estimate where experimental data is currently unavailable.
| Property | This compound (Predicted) | 2-Methylthiazole-4-carboxylic acid (Experimental) | Ethyl 2-methylthiazole-4-carboxylate (Experimental) |
| CAS Number | Not Available | 35272-15-2[1][2] | 6436-59-5[3] |
| Melting Point (°C) | 45 - 55 | 145 - 150[1][2] or 159.0 - 163.0[4] | 54 - 58[3] |
| Boiling Point (°C) | ~230 - 240 (at 760 mmHg) | Decomposes before boiling | 242.1 ± 13.0 (Predicted)[5] |
| logP (Octanol/Water Partition Coefficient) | 1.35 ± 0.25 | - | - |
| Aqueous Solubility | Moderately Soluble | Slightly soluble | - |
| pKa (Acid Dissociation Constant) | ~1.5 (Thiazole Nitrogen) | ~3.7 (Carboxylic Acid)[6] | ~1.10 (Predicted)[5] |
Note: Predicted values are estimates and should be confirmed by experimental analysis.
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of novel compounds are essential for reproducible research. As specific protocols for this compound are not publicly available, a general procedure for a fundamental property, melting point determination, is provided below.
Determination of Melting Point using a Digital Melting Point Apparatus
This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.
Materials:
-
This compound (solid)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Firmly tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set the starting temperature to approximately 10-15°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to determine an approximate range.
-
Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin the heating program.
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the clear point).
-
The recorded range between the onset of melting and the clear point is the melting point range of the sample.
-
-
Post-Measurement:
-
Allow the apparatus to cool down before performing any subsequent measurements.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Visualizations
To aid in the understanding of the experimental workflow, a graphical representation is provided.
Caption: Experimental workflow for determining the melting point of a solid organic compound.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. 2-Methylthiazole-4-carboxylic acid 97 35272-15-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methylthiazole-4-carboxylic Acid | 35272-15-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Ethyl 2-methylthiazole-4-carboxylate CAS#: 6436-59-5 [m.chemicalbook.com]
- 6. chemaxon.com [chemaxon.com]
An In-Depth Technical Guide to Methyl 2-methylthiazole-4-carboxylate and its Core Precursor
Core Compound: 2-Methylthiazole-4-carboxylic acid
The foundational molecule for generating Methyl 2-methylthiazole-4-carboxylate is 2-Methylthiazole-4-carboxylic acid. A thorough understanding of this precursor is essential.
Chemical Structure and Identification
Chemical Name: 2-Methyl-1,3-thiazole-4-carboxylic acid CAS Number: 35272-15-2[1] Molecular Formula: C₅H₅NO₂S Structure:
Caption: Chemical structure of 2-Methylthiazole-4-carboxylic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Methylthiazole-4-carboxylic acid. These properties are crucial for designing experimental conditions for its handling, reaction, and analysis.
| Property | Value | Reference |
| Molecular Weight | 143.16 g/mol | |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 145-150 °C | |
| SMILES String | Cc1nc(cs1)C(O)=O | |
| InChI Key | ZHDRDZMTEOIWSX-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound from 2-Methylthiazole-4-carboxylic acid is a standard esterification reaction. A common and effective method is Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Methylthiazole-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methylthiazole-4-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Synthesis Workflow
Caption: Synthesis of this compound.
Relevance in Drug Discovery and Development
The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The 2-aminothiazole ring system, in particular, has been investigated for a wide range of therapeutic applications.
Antimicrobial and Anticancer Potential
Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a potent inhibitor of M. tuberculosis H37Rv.[2][3] This highlights the potential of this chemical class in developing new anti-tubercular agents.
Furthermore, various 2-aminothiazole derivatives have been explored for their anticancer properties.[4] The versatility of the thiazole scaffold allows for structural modifications to optimize activity against different cancer cell lines.
The general workflow for utilizing this scaffold in drug discovery is outlined below.
Caption: Drug discovery workflow for thiazole scaffolds.
References
The Pivotal Role of Thiazole Carboxylates in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of medicinal chemistry. When functionalized with a carboxylate group, this scaffold gives rise to a class of compounds known as thiazole carboxylates, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of thiazole carboxylates, offering valuable insights for professionals engaged in drug discovery and development.
Core Biological Activities and Therapeutic Potential
Thiazole carboxylate derivatives have emerged as privileged structures in the quest for novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects. Their versatility has led to the investigation of these compounds in diverse therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thiazole carboxylates. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of essential cellular processes.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways leading to angiogenesis. Several thiazole carboxylate derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade and inhibiting tumor-induced angiogenesis.[1]
Inhibition of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is an enzyme that plays a crucial role in the endocannabinoid system and is implicated in the progression of various cancers. Thiazole-5-carboxylate derivatives have been developed as selective inhibitors of MAGL, demonstrating potent anticancer activity.[2][3] By inhibiting MAGL, these compounds modulate lipid signaling pathways that are vital for tumor growth and survival.
Antimicrobial Activity
The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. Thiazole carboxylates have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.
Neuroprotective Effects
Thiazole carboxamide derivatives have shown promise as neuroprotective agents, particularly through their modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] These receptors are crucial for synaptic plasticity and their dysregulation is implicated in neurodegenerative diseases. By acting as negative allosteric modulators, these compounds can reduce excitotoxicity and offer a potential therapeutic strategy for conditions like Alzheimer's and epilepsy.[4]
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Thiazole carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative thiazole carboxylate derivatives against various targets and cell lines.
Table 1: Anticancer Activity of Thiazole Carboxylate Derivatives
| Compound ID | Target | Cell Line | Activity (IC₅₀/GI₅₀, µM) | Reference |
| 3g | MAGL | EKVX (Non-Small Cell Lung Cancer) | 0.865 (GI₅₀) | [2] |
| 3g | MAGL | MDA-MB-468 (Breast Cancer) | 1.20 (GI₅₀) | [2] |
| 4c | MAGL | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 (GI₅₀) | [2] |
| 4c | MAGL | EKVX (Non-Small Cell Lung Cancer) | 0.96 (GI₅₀) | [2] |
| 4c | MAGL | MDA-MB-231/ATCC (Breast Cancer) | 1.08 (GI₅₀) | [2] |
| Compound III | VEGFR-2 | - | 0.051 (IC₅₀) | [7] |
| Compound 2f | COX-2 | Huh7 (Hepatocellular Carcinoma) | 17.47 (IC₅₀) | [6] |
| Compound 2f | COX-2 | HCT116 (Colon Carcinoma) | 14.57 (IC₅₀) | [6] |
Table 2: Enzyme Inhibitory Activity of Thiazole Carboxylate Derivatives
| Compound ID | Target Enzyme | Activity (IC₅₀, µM) | Reference |
| 3g | MAGL | 0.037 | [2] |
| 4c | MAGL | 0.063 | [2] |
| 2b | COX-1 | 0.239 | [5] |
| 2b | COX-2 | 0.191 | [5] |
| 2a | COX-2 | 0.958 | [5] |
| 2j | COX-2 | 0.957 | [5] |
| Compound 2a | COX-2 | 0.3 nM | [8] |
| Compound 2b | COX-2 | 1 nM | [8] |
| Compound 2c | COX-2 | 7 nM | [8] |
Table 3: AMPA Receptor Modulation by Thiazole Carboxamide Derivatives
| Compound ID | AMPA Receptor Subunit | Activity (IC₅₀, µM) | Reference |
| TC-2 | GluA2 | 3.02 | [4] |
| TC-2 | GluA2/3 | 3.04 | [4] |
| TC-2 | GluA1/2 | 3.1 | [4] |
| TC-2 | GluA1 | 3.20 | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of thiazole carboxylate derivatives, based on established literature.
General Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes a common route for the synthesis of a key intermediate for Dasatinib, a tyrosine kinase inhibitor.
-
Step 1: Amino Protection: 2-Aminothiazole-5-ethyl formate is reacted with benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium bicarbonate in a suitable solvent like dichloromethane to protect the amino group.
-
Step 2: Saponification: The resulting CBZ-protected ester is hydrolyzed using a base like sodium hydroxide in an ethanol/water mixture to yield the corresponding carboxylic acid.
-
Step 3: Amidation: The carboxylic acid is activated, for example with methanesulfonyl chloride, and then reacted with 2-chloro-6-methylaniline in a solvent such as pyridine to form the amide bond.
-
Step 4: Deprotection: The CBZ protecting group is removed using a reagent like aluminum trichloride in the presence of anisole to yield the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole carboxylate derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The thiazole carboxylate compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Thiazole carboxylates represent a highly versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel drugs targeting a wide range of diseases. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved therapeutic agents. This guide provides a foundational understanding of the current landscape of thiazole carboxylate research, serving as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Strategic Utility of Methyl 2-Methylthiazole-4-carboxylate in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – Methyl 2-methylthiazole-4-carboxylate is emerging as a versatile and strategically important building block for synthetic chemists, particularly those engaged in the fields of medicinal chemistry and drug discovery. This in-depth technical guide explores the synthesis, properties, and diverse applications of this heterocyclic compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its utility in the construction of complex molecular architectures.
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and a reactive carboxylate at the 4-position, offers a unique combination of stability and functionality for synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. This compound is the methyl ester derivative of 2-methylthiazole-4-carboxylic acid. While detailed experimental data for the ester is not extensively published, the properties of the parent carboxylic acid provide a valuable reference.
| Property | Value (for 2-Methylthiazole-4-carboxylic acid) | Reference |
| Molecular Formula | C₅H₅NO₂S | [1] |
| Molecular Weight | 143.17 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 145-150 °C | |
| Purity | >97% | [1] |
| InChIKey | ZHDRDZMTEOIWSX-UHFFFAOYAH | [1] |
| SMILES | c1(nc(sc1)C)C(=O)O | [1] |
Spectroscopic data for the parent carboxylic acid is available and provides a basis for the characterization of its methyl ester derivative.
Synthesis of this compound
The primary and most direct route to this compound is through the esterification of its parent, 2-methylthiazole-4-carboxylic acid. Several standard esterification protocols can be employed to achieve this transformation efficiently.
General Experimental Protocol: Fischer Esterification
The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2]
Materials:
-
2-Methylthiazole-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., HCl, TsOH)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
A solution of 2-methylthiazole-4-carboxylic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent and washed sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Other esterification methods, such as those employing thionyl chloride with methanol or dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), can also be adapted for this synthesis, particularly for acid-sensitive substrates.[3]
Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its functional groups. The ester moiety can undergo a variety of transformations, including hydrolysis, amidation, reduction, and reaction with Grignard reagents, to introduce further molecular diversity. The thiazole ring itself can participate in various C-H functionalization and cross-coupling reactions, although the presence of the electron-withdrawing carboxylate group influences its reactivity.
While specific, documented examples of the direct use of this compound as a building block are not abundant in the literature, its structural analogues, particularly the 2-amino derivatives, have been extensively studied. These studies provide valuable insights into the potential reactivity of the thiazole-4-carboxylate core.
For instance, the synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been explored for the development of novel fungicidal and antiviral agents.[4] In these syntheses, the carboxylate group is often a key handle for derivatization. Similarly, derivatives of 2-aminothiazole-4-carboxylate have been identified as active agents against Mycobacterium tuberculosis.[5]
A plausible synthetic application of this compound is its conversion to the corresponding aldehyde, 2-methylthiazole-4-carboxaldehyde, a valuable intermediate in its own right. This can be achieved through reduction of the ester to the alcohol, followed by oxidation. A related transformation has been documented for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic Cefditoren Pivoxil, from the corresponding carboxylic acid chloride.[6]
Conclusion
This compound represents a valuable and under-explored building block in organic synthesis. Its straightforward synthesis from the corresponding carboxylic acid and the presence of a versatile ester functional group make it an attractive starting material for the synthesis of a wide range of more complex molecules. While direct applications are not yet widely reported, the extensive research on related thiazole-4-carboxylate derivatives highlights the immense potential of this scaffold in medicinal chemistry and materials science. Further exploration of the reactivity and synthetic applications of this compound is warranted and is expected to unlock new avenues for the efficient construction of novel chemical entities.
References
- 1. Synthonix, Inc > 35272-15-2 | 2-Methylthiazole-4-carboxylic acid [synthonix.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-methylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and application in research and development.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Thiazole C5-H |
| ~3.9 | s | 3H | O-CH₃ (Ester) |
| ~2.7 | s | 3H | Thiazole C2-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O (Ester) |
| ~160-165 | C2 (Thiazole) |
| ~145-150 | C4 (Thiazole) |
| ~125-130 | C5 (Thiazole) |
| ~52-55 | O-CH₃ (Ester) |
| ~18-22 | Thiazole C2-CH₃ |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1720-1700 | Strong | C=O stretch (ester) |
| ~1600-1450 | Medium | C=N and C=C stretch (thiazole ring) |
| ~1300-1100 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Relative Intensity | Assignment |
| 157 | High | [M]⁺ (Molecular Ion) |
| 126 | Medium | [M - OCH₃]⁺ |
| 98 | Medium | [M - COOCH₃]⁺ |
| 57 | Medium | [COOCH₃]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for thiazole derivatives. These can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1] Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal reference for chemical shifts (δ) in parts per million (ppm).[2] Data processing involves Fourier transformation, phasing, baseline correction, and integration of the signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Caption: General workflow for FT-IR spectroscopic analysis.
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk.[1] The spectrum is recorded over a range, for example, from 4000 to 400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Caption: General workflow for Mass Spectrometry analysis.
Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).[2] The sample is typically dissolved in a suitable solvent like methanol and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions, providing information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
References
The Genesis and Evolution of 2-Methylthiazole-4-Carboxylic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the discovery, history, and synthetic methodologies of 2-methylthiazole-4-carboxylic acid esters. These compounds form a critical structural motif in numerous biologically active molecules and serve as vital intermediates in the synthesis of pharmaceuticals. This document provides a comprehensive overview of their chemical properties, detailed experimental protocols for their synthesis, and a historical perspective on their development.
Discovery and Historical Context
The story of 2-methylthiazole-4-carboxylic acid esters is intrinsically linked to the discovery of the thiazole ring itself. The foundational method for synthesizing this class of compounds is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In the context of 2-methylthiazole-4-carboxylic acid esters, this typically involves the reaction of an ester of 2-chloroacetoacetic acid with thioacetamide.
While Hantzsch's initial work laid the groundwork for thiazole chemistry, the specific synthesis and exploration of 2-methylthiazole-4-carboxylic acid esters evolved over time, driven by their utility as building blocks in organic synthesis. Another significant early contribution to thiazole synthesis was the Cook-Heilbron synthesis , discovered in 1947, which provides a route to 5-aminothiazoles.[3] Although not directly producing the title compounds, it expanded the toolbox for creating diverse thiazole derivatives.[3]
The development of pharmaceuticals has been a major driver in the renewed interest and optimization of synthetic routes to 2-methylthiazole-4-carboxylic acid esters. For instance, these esters are key intermediates in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout. This has led to the development of numerous patented, large-scale synthetic processes in recent decades.
Physicochemical Properties
This section summarizes the key physical and chemical properties of 2-methylthiazole-4-carboxylic acid and its common methyl and ethyl esters. The data has been compiled from various chemical suppliers and databases.
| Property | 2-Methylthiazole-4-carboxylic acid | Methyl 2-methylthiazole-4-carboxylate | Ethyl 2-methylthiazole-4-carboxylate |
| CAS Number | 35272-15-2[4] | 14542-15-5[5] | 6436-59-5[6] |
| Molecular Formula | C₅H₅NO₂S[4] | C₆H₇NO₂S[5] | C₇H₉NO₂S[6] |
| Molecular Weight | 143.16 g/mol [4] | 157.19 g/mol [5] | 171.22 g/mol [6] |
| Melting Point | 145-150 °C[4] | Not available | 54-58 °C[6] |
| Boiling Point | Not available | 233.933 °C (Predicted)[5] | Not available |
| Appearance | Solid[4] | Not available | Brownish orange crystalline powder[7] |
| Density | Not available | 1.245 g/cm³[5] | 1.198 g/cm³ (Predicted)[8] |
Synthetic Methodologies
The Hantzsch thiazole synthesis remains the most common and direct route to 2-methylthiazole-4-carboxylic acid esters. The general reaction scheme is presented below.
References
- 1. thieme.de [thieme.de]
- 2. synarchive.com [synarchive.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-Methylthiazole-4-carboxylic acid 97 35272-15-2 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 2-メチルチアゾール-4-カルボン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Ethyl 2-methylthiazole-4-carboxylate CAS#: 6436-59-5 [m.chemicalbook.com]
Potential Therapeutic Applications of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the therapeutic applications of Methyl 2-methylthiazole-4-carboxylate is limited in publicly available literature. This guide infers potential applications and methodologies based on extensive research into closely related thiazole-4-carboxylate derivatives. The presented data and protocols should be considered as a starting point for investigation into this specific molecule.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. Thiazole derivatives have been successfully developed into drugs for a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The 2-methylthiazole-4-carboxylate core represents a key pharmacophore with significant potential for further functionalization and development into novel therapeutic agents. This guide explores the potential therapeutic applications of this compound by examining the established activities of its close structural analogs.
Potential Therapeutic Areas
Based on the biological activities of structurally similar thiazole-4-carboxylate derivatives, this compound could be investigated for the following therapeutic applications:
-
Anticancer Activity: Numerous thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Activity: The thiazole nucleus is a core component of several antimicrobial agents. Derivatives of thiazole-4-carboxylate have shown promising activity against a range of pathogens, including bacteria and fungi.
-
Anti-inflammatory Activity: Certain thiazole-containing compounds have been shown to modulate inflammatory pathways, suggesting potential applications in the treatment of inflammatory disorders.
Quantitative Biological Data of Related Thiazole-4-Carboxylate Derivatives
The following tables summarize the quantitative biological data for various thiazole-4-carboxylate derivatives, providing insights into the potential potency of compounds based on this scaffold.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide | A549 (Lung) | IC50 | 0.87 µM | N/A |
| 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)thiazole-4-carboxamide | A549 (Lung) | IC50 | 1.25 µM | N/A |
| Ethyl 2-(acetylamino)-4-methylthiazole-5-carboxylate | Various | GI50 (Mean) | >100 µM | N/A |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Activity Metric | Value | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.06 µg/mL | [1][2] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | >100 µg/mL | [1][2] |
| Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Schiff bases | Staphylococcus aureus | MIC | 6.25-12.5 µg/mL | N/A |
| Ethyl 2-amino-4-methyl-5-thiazolecarboxylate Schiff bases | Escherichia coli | MIC | 12.5-25 µg/mL | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of thiazole-4-carboxylate derivatives. These protocols can be adapted for the investigation of this compound.
Synthesis of Thiazole-4-Carboxylate Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring system.
General Protocol:
-
Reaction Setup: To a solution of an appropriate thioamide (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add an α-haloketone (1.0 eq).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Example: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A mixture of ethyl 2-chloroacetoacetate (0.1 mol) and thiourea (0.1 mol) in ethanol (100 mL) is heated under reflux for 4 hours. After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.
Hantzsch Thiazole Synthesis Workflow.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
MTT Assay Experimental Workflow.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Mechanisms of Action and Signaling Pathways
The therapeutic effects of thiazole derivatives are often attributed to their interaction with specific molecular targets and modulation of key signaling pathways.
Inhibition of Protein Kinases in Cancer
Many thiazole-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For example, some derivatives may target kinases in the EGFR or VEGFR signaling pathways.
Inhibition of Receptor Tyrosine Kinase Signaling.
Targeting Bacterial Enzymes
In the context of antimicrobial activity, thiazole derivatives can inhibit essential bacterial enzymes. For instance, some analogs of this compound could potentially target enzymes involved in fatty acid synthesis, such as β-ketoacyl-ACP synthase (FabH), which is crucial for bacterial cell wall biosynthesis.[1][2]
Inhibition of Bacterial Fatty Acid Synthesis.
Conclusion and Future Directions
While direct evidence for the therapeutic applications of this compound is currently lacking, the extensive body of research on related thiazole derivatives strongly suggests its potential as a valuable scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo screening to elucidate their specific biological activities and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating such investigations. The versatility of the thiazole-4-carboxylate core offers a promising avenue for the discovery of next-generation therapeutics.
References
Whitepaper: In Silico Analysis of Methyl 2-methylthiazole-4-carboxylate: A Technical Guide to Property Prediction
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The early assessment of a compound's physicochemical, pharmacokinetic, and toxicological properties is critical for streamlining the drug discovery pipeline, reducing costs, and minimizing late-stage failures. In silico methodologies provide a rapid and cost-effective approach to profile novel chemical entities before significant resources are committed to synthesis and in vitro testing.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico prediction of key drug-like properties for Methyl 2-methylthiazole-4-carboxylate, a heterocyclic compound of interest.
This document outlines the computational workflow for property prediction, presents illustrative predicted data in structured tables, and provides detailed experimental protocols for the subsequent validation of these predictions. By integrating computational predictions with established experimental methodologies, researchers can make more informed decisions in the early stages of drug development.
Introduction to this compound
This compound belongs to the thiazole class of heterocyclic compounds. Thiazole rings are prevalent structural motifs in a wide range of pharmacologically active molecules, known to exhibit diverse biological activities.[5][6][7] A thorough understanding of the molecule's properties is the first step in evaluating its therapeutic potential.
Molecular Structure:
-
Compound Name: this compound
-
CAS Number: 35272-15-2
-
Molecular Formula: C₆H₇NO₂S[8]
-
Molecular Weight: 157.19 g/mol [8]
-
SMILES: COC(=O)c1csc(n1)C
In silico tools leverage a molecule's structure to compute a wide array of properties, offering a foundational assessment of its drug-likeness and potential liabilities.[1][9]
In Silico Prediction Workflow
The computational evaluation of a drug candidate follows a structured workflow. This process begins with the molecule's structure and progresses through various predictive models to generate a comprehensive profile of its potential behavior in vivo.
Predicted Physicochemical Properties
Physicochemical properties are fundamental to a drug's behavior, influencing its solubility, permeability, and formulation. The following table summarizes illustrative predicted values for this compound, typically generated by platforms like SwissADME or admetSAR.[2]
| Property | Predicted Value (Illustrative) | Significance in Drug Development |
| Molecular Weight | 157.19 g/mol | Conforms to Lipinski's Rule of 5 (<500), favoring good absorption. |
| LogP (o/w) | 1.35 | Indicates moderate lipophilicity, balancing solubility and permeability.[10] |
| Aqueous Solubility (LogS) | -2.5 | Predicts low to moderate solubility in water.[11] |
| pKa (most basic) | 1.8 | Weakly basic nitrogen in the thiazole ring. |
| Topological Polar Surface Area (TPSA) | 67.4 Ų | Suggests good cell permeability (<140 Ų). |
| Number of Rotatable Bonds | 2 | Low number indicates good oral bioavailability. |
Experimental Protocol: LogP Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for experimentally determining the octanol-water partition coefficient (LogP).[12]
Objective: To measure the differential solubility of the compound in two immiscible phases, n-octanol and water.
Materials:
-
This compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Vortex mixer and centrifuge
-
Analytical instrument (e.g., HPLC-UV)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by a 24-hour separation period.
-
Compound Dissolution: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a tube containing a known volume of pre-saturated water. The final concentration should be below the compound's solubility limit in either phase.
-
Equilibration: Vigorously vortex the mixture for 5-10 minutes at a controlled temperature (e.g., 25°C) to facilitate partitioning.[13]
-
Phase Separation: Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to ensure complete separation of the two phases.[13]
-
Quantification: Carefully sample an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[14]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]
Predicted Pharmacokinetic (ADME) Properties
ADME (Absorption, Distribution, Metabolism, Excretion) properties determine the fate of a drug in the body. Predicting these properties early can prevent the development of compounds with poor pharmacokinetic profiles.
| Property | Predicted Value (Illustrative) | Significance in Drug Development |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross the BBB, which is relevant for CNS targets. |
| CYP450 2D6 Inhibitor | No | Low probability of drug-drug interactions involving the CYP2D6 enzyme. |
| CYP450 3A4 Inhibitor | No | Low probability of drug-drug interactions involving the CYP3A4 enzyme. |
| Plasma Protein Binding (PPB) | Moderate (~75%) | A significant fraction will be bound to plasma proteins, affecting free drug concentration. |
Predicted Toxicological Properties
Early identification of potential toxicities is crucial to avoid safety-related attrition. Key areas of concern include cardiotoxicity, mutagenicity, and organ toxicity.
| Property | Prediction (Illustrative) | Significance in Drug Development |
| hERG Inhibition | Low Risk | Unlikely to cause QT prolongation, a major cardiotoxicity concern.[15] |
| Ames Mutagenicity | Non-mutagen | Low probability of causing genetic mutations, a key indicator for carcinogenicity.[16] |
| Hepatotoxicity (H-HT) | Low Risk | Unlikely to cause drug-induced liver injury. |
| Skin Sensitization | Low Risk | Low probability of causing an allergic contact dermatitis. |
Experimental Protocol: hERG Inhibition Assay (Automated Patch-Clamp)
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[15] Automated patch-clamp is a high-throughput method to assess this risk.[17][18]
Objective: To measure the inhibitory effect of the compound on the hERG potassium channel current.
Materials:
-
Mammalian cell line stably expressing the hERG channel (e.g., HEK-293).[18]
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).[17][18]
-
Extracellular and intracellular recording solutions.
-
Test compound (this compound) at various concentrations.
-
Positive control (e.g., E-4031, a known hERG blocker).[18]
-
Vehicle control (e.g., DMSO).[18]
Procedure:
-
Cell Preparation: Harvest hERG-expressing cells at 70-90% confluency and prepare a single-cell suspension in the extracellular solution.[17]
-
System Priming: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system automatically positions cells and forms high-resistance gigaseals. Only cells meeting quality control criteria (e.g., seal resistance >100 MΩ) are used.[18]
-
Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage protocol to elicit the characteristic hERG tail current and record a stable baseline.[17][18]
-
Compound Application: Apply the vehicle control, followed by sequentially increasing concentrations of the test compound. Allow sufficient time at each concentration for the effect to reach a steady state (typically 3-5 minutes).[18]
-
Positive Control: Apply a known hERG inhibitor as a positive control to confirm assay sensitivity.
-
Data Analysis: Measure the peak amplitude of the hERG tail current before and after compound application. Calculate the percentage of current inhibition for each concentration. Fit the concentration-response data to a suitable equation to determine the half-maximal inhibitory concentration (IC₅₀).[17]
Experimental Protocol: Ames Mutagenicity Test
The Ames test is a widely used bacterial reverse mutation assay to assess a chemical's potential to cause DNA mutations.[16][19][20]
Objective: To determine if the compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100).[21]
-
Test compound at various concentrations.
-
S9 fraction (rat liver homogenate) for metabolic activation.[21]
-
Minimal glucose agar plates.[21]
-
Top agar, histidine/biotin solution.
-
Positive controls (e.g., sodium azide without S9, 2-anthramine with S9).[21]
-
Negative/vehicle control (e.g., distilled water or DMSO).[21]
Procedure:
-
Strain Culture: Grow overnight cultures of the Salmonella tester strains.
-
Test Mixture Preparation: In separate tubes, combine the tester strain culture, the test compound at a specific dose, and either a buffer (for the test without metabolic activation) or the S9 mix (for the test with metabolic activation).[22]
-
Top Agar Addition: Add molten top agar containing a trace amount of histidine and biotin to each tube. The trace histidine allows for a few cell divisions, which is necessary for mutations to occur.[19]
-
Plating: Quickly vortex the mixture and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[16]
-
Colony Counting: Count the number of revertant colonies (colonies that have mutated and can now synthesize their own histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the number on the negative control plates.
Conclusion and Future Directions
The in silico predictions presented in this guide suggest that this compound possesses a promising drug-like profile. Its predicted properties—including good intestinal absorption, moderate lipophilicity, and a low risk for key toxicities like hERG inhibition and mutagenicity—make it a viable candidate for further investigation.
The next logical step is the experimental validation of these computational hypotheses. The detailed protocols provided for determining LogP, hERG inhibition, and mutagenicity serve as a direct roadmap for these crucial early-stage experiments. A positive correlation between the predicted and experimental data would significantly increase confidence in this scaffold and justify its advancement into further preclinical development.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. benchchem.com [benchchem.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. bio-protocol.org [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Methyl 2-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot synthesis of Methyl 2-methylthiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The thiazole moiety is a key scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities. This document outlines a practical and efficient one-pot procedure adapted from established Hantzsch thiazole synthesis methodologies.
Introduction
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2] It typically involves the condensation reaction between a thioamide and an α-halocarbonyl compound. One-pot variations of this synthesis have been developed to improve efficiency, reduce waste, and simplify the experimental procedure.[1][3]
This protocol details a proposed one-pot synthesis of this compound from readily available starting materials: methyl acetoacetate and thioacetamide. The reaction proceeds through an in-situ halogenation of the β-ketoester followed by cyclization with the thioamide.
Reaction Scheme
The overall reaction for the one-pot synthesis of this compound is depicted below. The process involves the initial bromination of methyl acetoacetate to form the reactive intermediate, methyl 2-bromoacetoacetate, which then undergoes condensation and cyclization with thioacetamide to yield the final product.
References
Application Notes and Protocols for Hantzsch Thiazole Synthesis of 2-Methylthiazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the formation of thiazole rings.[1][2] This classical method involves the condensation reaction between an α-haloketone and a thioamide.[1] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its diverse biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties.
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-methylthiazole-4-carboxylate, a valuable building block in organic synthesis and drug discovery. The synthesis is achieved through the reaction of thioacetamide and ethyl 2-chloroacetoacetate.
Reaction Principle
The synthesis of ethyl 2-methylthiazole-4-carboxylate via the Hantzsch reaction proceeds through the nucleophilic attack of the sulfur atom from thioacetamide on the α-carbon of ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.
Materials:
-
Thioacetamide (C₂H₅NS)
-
Acetonitrile (CH₃CN), anhydrous
-
Triethylamine (N(CH₂CH₃)₃)
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve thioacetamide (1.2 equivalents) in anhydrous acetonitrile.
-
Addition of α-Haloketone: To the stirring solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise over a period of 15-20 minutes at room temperature. An exotherm may be observed.
-
Initial Reaction: Stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.
-
Cyclization: Add triethylamine (2.5 equivalents) dropwise to the mixture. The addition may cause fuming and an increase in temperature.
-
Reflux: Gently reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add 25 mL of water. Extract the mixture with diethyl ether (2 x 100 mL).
-
Washing: Wash the combined organic layers with 10% HCl (25 mL), followed by saturated NaHCO₃ solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-methylthiazole-4-carboxylate.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Base | Reaction Time | Yield | Purity | Reference |
| Thioacetamide | Ethyl 2-chloroacetoacetate | Acetonitrile | Triethylamine | 3-4 hours | 85-95% | >97% | Adapted |
| Thioacetamide | Ethyl 2-bromoacetoacetate | Ethanol | None | 2 hours | ~70% | N/A | General |
Yields are highly dependent on reaction conditions and purification methods.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Hantzsch synthesis of ethyl 2-methylthiazole-4-carboxylate.
Reaction Mechanism
References
Application Notes and Protocols for the Synthesis of Methyl 2-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 2-methylthiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In this specific application, the protocol outlines the reaction between methyl 3-bromopyruvate and thioacetamide to yield the target compound. This document includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the synthetic workflow.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and pharmaceuticals. The 2-methylthiazole-4-carboxylate scaffold, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Hantzsch thiazole synthesis offers a reliable and straightforward method for the construction of the thiazole ring system.[1] This protocol adapts the general principles of the Hantzsch synthesis for the efficient preparation of this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material 1 | Thioacetamide | [2] |
| Starting Material 2 | Methyl 3-bromopyruvate | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 18 hours | [2] |
| Purification Method | Silica Gel Chromatography | [2] |
| Reported Yield | ~77% (for analogous reaction) | [2] |
Experimental Protocol
Materials:
-
Thioacetamide
-
Methyl 3-bromopyruvate
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thioacetamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of α-halocarbonyl: To the stirring solution of thioacetamide, add methyl 3-bromopyruvate (1.3 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the THF.
-
Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2]
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Utilizing Methyl 2-methylthiazole-4-carboxylate in Anti-Tuberculosis Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Methyl 2-methylthiazole-4-carboxylate and its derivatives as a scaffold for the development of novel anti-tuberculosis (anti-TB) agents. The document outlines the rationale for its use, summarizes key biological data of closely related compounds, and provides detailed experimental protocols for synthesis, in vitro efficacy, and cytotoxicity evaluation.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This necessitates the discovery of new anti-TB agents with novel mechanisms of action. The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent antitubercular effects.[1][2][3] Thiazole-based compounds have been shown to target essential pathways in M. tb, such as mycolic acid biosynthesis and nucleotide synthesis.[1][3][4][5][6]
While direct anti-tubercular activity data for this compound is not extensively reported in publicly available literature, the closely related 2-aminothiazole-4-carboxylate scaffold has shown significant promise.[7][8][9][10][11] Structure-activity relationship (SAR) studies on this scaffold suggest that modifications at the C2 and C5 positions of the thiazole ring can lead to potent anti-TB compounds.[11][12] This provides a strong rationale for the synthesis and evaluation of a library of derivatives based on the this compound core.
Potential Mechanisms of Action
Thiazole-based anti-TB agents have been suggested to inhibit several key mycobacterial enzymes. Two prominent targets include:
-
β-ketoacyl-ACP synthase (mtFabH): This enzyme is a crucial component of the type II fatty acid synthase (FAS-II) system in M. tb, which is responsible for the biosynthesis of mycolic acids.[5][6] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a protective barrier against antibiotics and the host immune response.[5][6] Inhibition of mtFabH disrupts mycolic acid synthesis, leading to bacterial cell death.[5][6]
-
Thymidylate Synthase X (ThyX): ThyX is a flavin-dependent enzyme that catalyzes the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis.[13][14] Importantly, ThyX is found in M. tb but is absent in humans, who utilize a different thymidylate synthase (ThyA).[13][15] This makes ThyX an attractive and selective target for anti-TB drug development.[13][15]
Data Presentation
The following tables summarize the in vitro anti-tubercular activity and cytotoxicity of selected 2-aminothiazole-4-carboxylate derivatives, which serve as important comparator compounds for newly synthesized this compound analogs.
Table 1: In Vitro Anti-tubercular Activity of 2-Aminothiazole-4-Carboxylate Derivatives against M. tuberculosis H37Rv
| Compound ID | Structure | MIC (µg/mL) | MIC (µM) | Reference |
| 1 | Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | 0.24 | [7][8][9][10][11] |
| 2 | Methyl 2-amino-5-methylthiazole-4-carboxylate | 16 | 93 | [11] |
| 3 | 2-Amino-5-methylthiazole-4-carboxylic acid | 0.06 | 0.35 | [11] |
| 4 | Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate | >100 | >375 | [7][9] |
| 5 | 2-Amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 32 | 125 | [11] |
| Isoniazid | Standard Drug | 0.25 | 1.8 | [7][9] |
| Thiolactomycin | mtFabH Inhibitor | 13 | 62.5 | [7][9] |
Table 2: In Vitro Cytotoxicity Data of Selected Compounds
| Compound ID | Cell Line | Assay | IC50 (µg/mL) | Selectivity Index (SI = IC50 / MIC) | Reference |
| 1 | HS-27 (human fibroblast) | Not specified | >100 | >1667 | [7][9] |
| 20 (a 2-pyridylamino analog) | Vero (monkey kidney epithelial) | Not specified | 8 | - | [12] |
Experimental Protocols
Detailed methodologies for the synthesis, anti-tubercular screening, and cytotoxicity evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of Methyl 2-amino-5-substituted-thiazole-4-carboxylates
This protocol is adapted from the synthesis of 2-aminothiazole-4-carboxylate derivatives and can be modified for the synthesis of 2-methylthiazole analogs by using an appropriate thioamide.[7][8][9][16]
Materials:
-
Appropriate aldehyde
-
Methyl dichloroacetate
-
Sodium methoxide (NaOMe)
-
Thiourea (or 2-methylthioacetamide for 2-methyl derivatives)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the starting aldehyde (1.0 eq) and methyl dichloroacetate (1.0 eq) in anhydrous diethyl ether at 0°C.
-
Slowly add a solution of NaOMe (1.5 eq) in anhydrous MeOH dropwise over 45 minutes while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycidic ester.
-
Immediately dissolve the crude product and thiourea (1.1 eq) in anhydrous MeOH.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired methyl 2-aminothiazole-4-carboxylate derivative.
Protocol 2: In Vitro Anti-tubercular Susceptibility Testing - Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2][4][17][18][19][20]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well sterile, U-bottom microtiter plates
-
Alamar Blue reagent
-
Test compounds and standard drugs (e.g., Isoniazid, Rifampicin) dissolved in DMSO
-
Sterile deionized water
-
Parafilm
Procedure:
-
Culture M. tb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final concentration range should typically span from 0.1 to 100 µg/mL. Include a drug-free control (vehicle, e.g., DMSO) and a positive control (Isoniazid).
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Seal the plates with Parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay
This protocol assesses the general toxicity of the compounds against a mammalian cell line.[1][3]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2, or RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows.
Caption: Experimental workflow for the design and evaluation of this compound derivatives.
Caption: Proposed mechanism of action via inhibition of the mtFabH pathway.
Caption: Proposed mechanism of action via inhibition of the ThyX pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 3. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 6. Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a new Mycobacterium tuberculosis thymidylate synthase X inhibitor with a unique inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Mycobacterium tuberculosis thymidylate synthase gene thyX is essential and potentially bifunctional, while thyA deletion confers resistance to p-aminosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 19. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
Application of Methyl 2-methylthiazole-4-carboxylate in the Synthesis of Anticancer Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-methylthiazole-4-carboxylate is a versatile heterocyclic building block increasingly utilized in the synthesis of novel anticancer agents. The thiazole ring system is a prominent scaffold in medicinal chemistry, known for its ability to interact with various biological targets implicated in cancer progression. This document provides a detailed overview of the application of this compound in the synthesis of potent anticancer compounds, including experimental protocols, quantitative data on their efficacy, and insights into their mechanisms of action.
Key Applications in Anticancer Agent Synthesis
This compound serves as a crucial starting material for the synthesis of two major classes of anticancer agents: tubulin polymerization inhibitors and kinase inhibitors . The ester and methyl groups on the thiazole ring offer reactive sites for chemical modification, allowing for the generation of diverse libraries of compounds with potent and selective anticancer activity.
Synthesis of Tubulin Polymerization Inhibitors
Thiazole derivatives synthesized from this compound have shown significant activity as inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
General Synthetic Scheme:
The synthesis typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various aromatic or aliphatic amines. Further modifications can be introduced to the 2-methyl group or the thiazole ring itself to optimize activity.
Caption: General workflow for the synthesis of thiazole-based tubulin inhibitors.
Experimental Protocol: Synthesis of a Thiazole Carboxamide Derivative
This protocol is a generalized procedure based on common synthetic methodologies for this class of compounds.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Acidify the aqueous solution to pH 3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methylthiazole-4-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve 2-methylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiazole carboxamide derivative.
Quantitative Data: Anticancer Activity of Thiazole-based Tubulin Inhibitors
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative thiazole carboxamide derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| 5b | A549 (Lung) | 0.97 ± 0.13 | [1] |
| 5q | L1210 (Leukemia) | 0.018 | [2] |
| 5q | HeLa (Cervical) | 0.014 | [2] |
| 5t | L1210 (Leukemia) | 0.019 | [2] |
Mechanism of Action: Tubulin Polymerization Inhibition
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Derivatisierung von Methyl-2-methylthiazol-4-carboxylat für SAR-Studien: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und Strategien zur Derivatisierung von Methyl-2-methylthiazol-4-carboxylat. Das 2,4-disubstituierte Thiazolgerüst ist eine bedeutende Struktur in der medizinischen Chemie und findet sich in einer Vielzahl biologisch aktiver Verbindungen wieder. Die hier beschriebenen Methoden konzentrieren sich auf die Modifikation der Carbonsäureester-Funktionalität zur Erstellung von Substanzbibliotheken für Structure-Activity Relationship (SAR)-Studien, die für die Entdeckung und Optimierung neuer pharmazeutischer Wirkstoffe entscheidend sind.
Einleitung
Thiazol-Derivate weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antimikrobielle, entzündungshemmende, antivirale und krebsbekämpfende Eigenschaften.[1] Methyl-2-methylthiazol-4-carboxylat dient als vielseitiger Ausgangsstoff für die Synthese von Analoga, die zur Untersuchung von SAR-Beziehungen verwendet werden können. Die primäre Strategie zur Derivatisierung dieses Moleküls ist die Umwandlung der Methylestergruppe in eine Vielzahl von Amiden. Dies ermöglicht die systematische Untersuchung des Einflusses verschiedener Substituenten an dieser Position auf die biologische Aktivität.
Derivatisierungsstrategie
Die gängigste Methode zur Derivatisierung von Methyl-2-methylthiazol-4-carboxylat für SAR-Studien ist ein zweistufiger Prozess:
-
Hydrolyse des Esters: Der Methylester wird zur entsprechenden 2-Methylthiazol-4-carbonsäure hydrolysiert.[2][3]
-
Amidkopplung: Die resultierende Carbonsäure wird mit einer Auswahl von primären oder sekundären Aminen gekoppelt, um eine Bibliothek von Carboxamiden zu erzeugen.[4][5]
Diese Vorgehensweise ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen und strukturellen Motiven, deren Einfluss auf die Zielinteraktion systematisch bewertet werden kann.
Abbildung 1: Allgemeiner Workflow zur Derivatisierung von Methyl-2-methylthiazol-4-carboxylat.
Experimentelle Protokolle
Protokoll 1: Hydrolyse von Methyl-2-methylthiazol-4-carboxylat
Dieses Protokoll beschreibt die basische Hydrolyse des Methylesters zur freien Carbonsäure.
Materialien:
-
Methyl-2-methylthiazol-4-carboxylat
-
Natriumhydroxid (NaOH)
-
Wasser
-
Salzsäure (HCl), 1 M
-
Methanol (optional, zur Rekristallisation)
-
Rundkolben, Magnetrührer, pH-Meter/pH-Papier, Büchner-Trichter
Durchführung:
-
Lösen oder suspendieren Sie Methyl-2-methylthiazol-4-carboxylat in einer wässrigen Natriumhydroxid-Lösung (z.B. 85 mM).[2]
-
Erhitzen Sie die Reaktionsmischung unter Rühren (z.B. auf 50-60 °C), bis eine klare Lösung entsteht, was die vollständige Hydrolyse anzeigt.[2]
-
Kühlen Sie die Lösung auf Raumtemperatur ab.
-
Säuern Sie die Lösung vorsichtig mit 1 M HCl an, bis ein pH-Wert von 3-4 erreicht ist, um die Carbonsäure auszufällen.[2]
-
Sammeln Sie den entstandenen Niederschlag durch Filtration mit einem Büchner-Trichter.
-
Waschen Sie den Niederschlag mit kaltem Wasser.
-
Trocknen Sie das Produkt (2-Methylthiazol-4-carbonsäure). Eine Umkristallisation aus einem geeigneten Lösungsmittel wie Methanol kann zur weiteren Reinigung durchgeführt werden.[2]
Protokoll 2: Synthese von 2-Methylthiazol-4-carboxamiden via Säurechlorid
Dieses Protokoll beschreibt die Amidkopplung über ein Säurechlorid-Intermediat.
Materialien:
-
2-Methylthiazol-4-carbonsäure
-
Thionylchlorid (SOCl₂) oder Oxalylchlorid
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
Ein ausgewähltes primäres oder sekundäres Amin
-
Eine tertiäre Base (z.B. Triethylamin (TEA) oder Diisopropylethylamin (DIPEA))
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung, Sole
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Geeignete Apparaturen für die Durchführung unter Inertgasatmosphäre
Durchführung:
-
Suspendieren Sie 2-Methylthiazol-4-carbonsäure in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre.
-
Fügen Sie langsam Thionylchlorid (ca. 2 Äquivalente) hinzu.
-
Erhitzen Sie die Mischung für einige Stunden unter Rückfluss, bis die Reaktion vollständig ist (Verfolgung mittels DC).
-
Entfernen Sie das überschüssige Thionylchlorid und das Lösungsmittel unter reduziertem Druck, um das rohe Säurechlorid zu erhalten.
-
Lösen Sie das Säurechlorid in frischem, wasserfreiem DCM und kühlen Sie die Lösung auf 0 °C.
-
In einem separaten Kolben lösen Sie das gewünschte Amin (1 Äquivalent) und eine tertiäre Base (2 Äquivalente) in wasserfreiem DCM.
-
Fügen Sie die Aminlösung langsam zur gekühlten Säurechloridlösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.
-
Quenchen Sie die Reaktion durch Zugabe von Wasser oder gesättigter NaHCO₃-Lösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Waschen Sie die vereinten organischen Phasen mit Sole, trocknen Sie sie über MgSO₄ und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um das gewünschte Amid zu erhalten.
Protokoll 3: Direkte Amidkopplung mit Kopplungsreagenzien
Diese Methode umgeht die Notwendigkeit der Herstellung des Säurechlorids und ist oft milder.
Materialien:
-
2-Methylthiazol-4-carbonsäure
-
Ein ausgewähltes primäres oder sekundäres Amin
-
Eine tertiäre Base (z.B. DIPEA oder TEA)
-
Wasserfreies N,N-Dimethylformamid (DMF) oder DCM
-
Standard-Aufarbeitungsreagenzien (wie in Protokoll 2)
Durchführung:
-
Lösen Sie 2-Methylthiazol-4-carbonsäure (1 Äquivalent) in wasserfreiem DMF.
-
Fügen Sie das Kopplungsreagenz (z.B. HATU, 1.1 Äquivalente) und die Base (z.B. DIPEA, 2-3 Äquivalente) hinzu.[6]
-
Rühren Sie die Mischung für einige Minuten bei Raumtemperatur.
-
Fügen Sie das Amin (1.1 Äquivalente) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur, bis die Reaktion abgeschlossen ist (Verfolgung mittels DC oder LC-MS).
-
Führen Sie eine wässrige Aufarbeitung durch, wie in Protokoll 2 beschrieben (Verdünnen mit Wasser, Extraktion mit einem organischen Lösungsmittel, Waschen, Trocknen, Konzentrieren).
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
Datenpräsentation für SAR-Studien
Die Ergebnisse der biologischen Tests sollten in tabellarischer Form zusammengefasst werden, um einen klaren Vergleich zwischen den verschiedenen Derivaten zu ermöglichen. Dies erleichtert die Identifizierung von Schlüsselinteraktionen und leitet das Design weiterer Analoga.
Tabelle 1: Beispielhafte SAR-Daten für 2-Methylthiazol-4-carboxamid-Derivate
| Verbindung | R-Gruppe (Aminsubstituent) | IC₅₀ (µM) [Ziel X] | Zytotoxizität (CC₅₀, µM) [Zelllinie Y] |
| 1 | -H | > 100 | > 100 |
| 2a | -CH₂-Phenyl | 15.2 | 85.1 |
| 2b | -CH₂-(4-Chlorphenyl) | 5.8 | 60.5 |
| 2c | -CH₂-(4-Methoxyphenyl) | 22.4 | > 100 |
| 3a | -Piperidin-1-yl | 45.3 | > 100 |
| 3b | -Morpholin-4-yl | 78.1 | > 100 |
Hinweis: Die Daten in dieser Tabelle sind hypothetisch und dienen nur zur Veranschaulichung.
Interpretation der SAR-Daten
Aus den hypothetischen Daten in Tabelle 1 könnten folgende erste SAR-Schlussfolgerungen gezogen werden:
-
Die Einführung eines Benzylamids (Verbindung 2a ) führt zu einer signifikanten Aktivität im Vergleich zur unsubstituierten Verbindung.
-
Elektronenziehende Substituenten am Phenylring (z.B. Chlor in 2b ) scheinen die Aktivität zu erhöhen.[4]
-
Elektronenschiebende Substituenten (z.B. Methoxy in 2c ) verringern die Aktivität.[4]
-
Aliphatische, zyklische Amide (3a , 3b ) zeigen eine geringere Aktivität als aromatische Amide.
Diese initialen Beobachtungen können als Grundlage für das Design einer zweiten Generation von Verbindungen dienen, um die Wirksamkeit und andere pharmakologische Eigenschaften weiter zu optimieren.
Abbildung 2: Iterativer Prozess der SAR-Analyse und des Wirkstoffdesigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. peptide.com [peptide.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 2-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Methyl 2-methylthiazole-4-carboxylate using High-Performance Liquid Chromatography (HPLC). The described method is optimized for high-purity isolation of the target compound, suitable for subsequent use in research, and various stages of drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Efficient purification is crucial to ensure the integrity of downstream applications. Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the purification of small organic molecules due to its high resolution and reproducibility.[1] This protocol outlines a robust RP-HPLC method for the purification of this compound.
Experimental Protocol
This protocol is designed for a standard analytical to semi-preparative HPLC system equipped with a UV detector.
Materials and Reagents
-
Sample: Crude this compound
-
Solvent A (Aqueous Phase): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Solvent B (Organic Phase): HPLC-grade Acetonitrile (MeCN) with 0.1% (v/v) Trifluoroacetic Acid (TFA)
-
Sample Diluent: 50:50 mixture of Solvent A and Solvent B
Instrumentation and Columns
-
HPLC System: An analytical or semi-preparative HPLC system with a gradient-capable pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reverse-phase column is recommended. The selection of column dimensions will depend on the amount of sample to be purified.
Sample Preparation
-
Dissolve the crude this compound in the sample diluent to a concentration of approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]
HPLC Method Parameters
The following parameters can be used as a starting point and may require optimization based on the specific HPLC system and the purity of the crude sample.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm or 254 nm |
| Injection Volume | 10 - 100 µL (depending on concentration and column size) |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Purification and Fraction Collection
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.[3]
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.
-
After collection, the fractions can be combined and the solvent removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
Post-Purification Analysis
The purity of the collected fractions should be assessed by re-injecting a small aliquot onto the HPLC using the same or a modified analytical method.
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
References
Application Note and Protocol for the Scale-up Synthesis of Methyl 2-methylthiazole-4-carboxylate
Introduction
Methyl 2-methylthiazole-4-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The thiazole moiety is a key pharmacophore found in a wide range of biologically active compounds. This document provides a detailed protocol for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in drug development and process chemistry. The described method is based on the robust and widely applicable Hantzsch thiazole synthesis.
Principle of the Method
The synthesis of the thiazole ring is achieved via the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide. In this specific application, methyl 2-chloro-3-oxobutanoate (also known as methyl 2-chloroacetoacetate) reacts with thioacetamide to form the target molecule, this compound. The reaction proceeds through a cyclization followed by a dehydration step to yield the aromatic thiazole ring. This method is known for its reliability and scalability.
Chemical Reaction Pathway
Caption: Hantzsch synthesis of this compound.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment:
-
Reactants:
-
Methyl 2-chloro-3-oxobutanoate (CAS: 4755-81-1)[1]
-
Thioacetamide (CAS: 62-55-5)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask (appropriate volume for the scale)
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Charge the flask with thioacetamide (1.1 equivalents) and anhydrous ethanol. Stir the mixture to obtain a clear solution.
-
-
Addition of Reactant:
-
In the dropping funnel, place methyl 2-chloro-3-oxobutanoate (1.0 equivalent).
-
Add the methyl 2-chloro-3-oxobutanoate dropwise to the stirred solution of thioacetamide over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure product.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the scale-up synthesis of this compound, adapted from procedures for analogous compounds.
| Parameter | Value | Reference/Comment |
| Molar Ratio (Thioacetamide : Methyl 2-chloro-3-oxobutanoate) | 1.1 : 1.0 | A slight excess of thioacetamide is used to ensure complete conversion of the chloro-ester. |
| Solvent Volume | 5-10 mL per gram of limiting reagent | Ethanol is a common and effective solvent for this reaction. |
| Reaction Temperature | Reflux (~78°C) | Standard condition for Hantzsch thiazole synthesis. |
| Reaction Time | 4-6 hours | Varies with scale; requires monitoring. |
| Expected Yield | 70-85% | Based on yields reported for similar thiazole syntheses. |
| Purity (after purification) | >98% | Achievable by vacuum distillation or recrystallization. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Thioacetamide is a suspected carcinogen; handle with extreme care.
-
Methyl 2-chloro-3-oxobutanoate is a lachrymator and should be handled with caution.
-
Ensure that the reaction is not heated too rapidly to avoid uncontrolled reflux.
Conclusion
The Hantzsch thiazole synthesis provides an efficient and scalable route to this compound. The protocol detailed in this application note offers a robust starting point for the multi-gram synthesis of this important heterocyclic intermediate. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity on a larger industrial scale.
References
Application Notes and Protocols for the Reaction of Methyl 2-methylthiazole-4-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-methylthiazole-4-carboxamides through the reaction of methyl 2-methylthiazole-4-carboxylate with various amines. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and modulators of various signaling pathways.
Introduction
The 2-methylthiazole-4-carboxamide scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of these amides is a crucial step in the development of new therapeutic agents. The direct amidation of the corresponding methyl ester, this compound, with amines offers an efficient and atom-economical route to a diverse library of these valuable compounds.
Applications in Drug Discovery
2-Methylthiazole-4-carboxamide derivatives have been investigated for their inhibitory activity against several key biological targets, including:
-
Kinase Inhibition: Many kinase inhibitors incorporate a thiazole carboxamide moiety. For instance, derivatives have been designed as inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. Inhibition of the c-Met signaling pathway can block tumor growth, angiogenesis, and metastasis.[1][2]
-
Enzyme Inhibition: This class of compounds has also been explored as inhibitors of other enzymes, such as cyclooxygenase (COX), which is involved in inflammation.[1]
-
Antimicrobial Activity: Thiazole derivatives are known to possess antibacterial and antifungal properties, and the carboxamide functionality can be crucial for their mechanism of action.[3]
Experimental Protocols
The following protocols describe methods for the direct amidation of this compound with primary and secondary amines. These methods include conventional thermal heating and microwave-assisted synthesis, which can significantly accelerate reaction times.
Protocol 1: Conventional Thermal Amidation
This protocol describes a general procedure for the direct amidation of this compound with a primary amine under thermal conditions.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
High-boiling point solvent (e.g., xylenes, N,N-dimethylformamide (DMF), or neat)
-
Optional: Lewis acid catalyst (e.g., Ti(IV) isopropoxide, ZrCl₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the amine (1.2-2.0 eq.).
-
Add the solvent (if not running neat). A typical concentration is 0.1-0.5 M.
-
If using a catalyst, add it at this stage (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-48 hours), cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, proceed with a standard aqueous work-up.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-methylthiazole-4-carboxamide.
Protocol 2: Microwave-Assisted Amidation
Microwave irradiation can significantly reduce reaction times for the amidation of esters. This protocol provides a general guideline for this method.
Materials:
-
This compound
-
Primary or secondary amine
-
Microwave-safe reaction vessel with a stir bar
-
Microwave synthesizer
-
Solvent (e.g., DMF, 1,4-dioxane, or solvent-free)
-
Standard work-up and purification reagents
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.) and the amine (1.5-3.0 eq.).
-
Add the solvent (if applicable).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 15-60 minutes). The power should be adjusted to maintain the target temperature.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Work up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-substituted 2-methylthiazole-4-carboxamides based on analogous reactions reported in the literature. Actual results may vary depending on the specific amine and reaction conditions used.
| Amine | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference (Analogous Reactions) |
| Benzylamine | Thermal | Xylenes | 140 | 24 h | 75-85 | [4] |
| Aniline | Thermal | Neat | 160 | 48 h | 60-70 | [4] |
| Morpholine | Microwave | DMF | 180 | 30 min | 80-90 | [5][6] |
| 4-Fluoroaniline | Microwave | Neat | 200 | 20 min | 70-80 | [5][6] |
Visualizations
Diagram 1: General Reaction Scheme
Caption: General amidation reaction of this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for the synthesis and purification of 2-methylthiazole-4-carboxamides.
Diagram 3: c-Met Kinase Signaling Pathway
Caption: Inhibition of the c-Met signaling pathway by thiazole carboxamide derivatives.[1][2]
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 2-methylthiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of Methyl 2-methylthiazole-4-carboxylate derivatives. The thiazole moiety is a significant pharmacophore in medicinal chemistry, and the functionalization of this core structure via robust methods like the Suzuki coupling is pivotal for the synthesis of novel compound libraries for drug discovery and development.[1]
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] This reaction is widely employed in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[1] For derivatives of this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents at the 2-position (by starting with a 2-halo derivative), opening avenues for the exploration of structure-activity relationships (SAR) in drug development programs. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
General Reaction Scheme
The general scheme for the Suzuki coupling of a Methyl 2-halothiazole-4-carboxylate with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
Reactants:
-
Methyl 2-halo-thiazole-4-carboxylate (X = Br, Cl, I)
-
Arylboronic acid or its ester derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., phosphine-based)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Product:
-
Methyl 2-aryl-thiazole-4-carboxylate
Data Presentation: Suzuki Coupling Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of a thiazole-4-carboxylate derivative with an arylboronic acid. Optimization of these conditions may be necessary for different substrates.
| Entry | Thiazole Derivative | Coupling Partner (Arylboronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Ethyl 2-bromothiazole-4-carboxylate | 2''-isopropyl-[2,4':2',4''-terthiazole]-4-boronic acid pinacol ester | Pd(OAc)₂ / dppf | K₃PO₄ | 1,4-Dioxane | 110 | - | 60 | [3] |
| 2 | 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II) | Cs₂CO₃ | DMF | 100 (MW) | 0.5 | 85 | [4] |
| 3 | 4-Bromo-6-methylbenzo[d]thiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 100 | 12 | 85 | [5] |
Experimental Protocols
This section provides detailed methodologies for the Suzuki-Miyaura cross-coupling reaction with thiazole-4-carboxylate derivatives.
Protocol 1: General Procedure for Suzuki Coupling of Ethyl 2-bromothiazole-4-carboxylate
This protocol is adapted from a procedure for the coupling of a similar thiazole derivative.[3]
Materials:
-
Ethyl 2-bromothiazole-4-carboxylate (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Potassium phosphate (K₃PO₄) (5.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry sealed tube, add the arylboronic acid pinacol ester (1.2 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.4 eq), Pd(OAc)₂ (5 mol%), and dppf (5 mol%).
-
Evacuate the tube and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 110 °C until the starting material is consumed (monitor by TLC).
-
Once the borylation is complete, add ethyl 2-bromothiazole-4-carboxylate (1.0 eq) and K₃PO₄ (5.0 eq) to the reaction mixture.
-
Continue heating at 110 °C until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is a generalized procedure that can be adapted for the rapid synthesis of 2-arylthiazole-4-carboxylate derivatives.[4][6]
Materials:
-
Methyl 2-bromothiazole-4-carboxylate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 3 mL)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add Methyl 2-bromothiazole-4-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 1 mol%), and the base (2.0 mmol).
-
Add the solvent (e.g., DMF, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-methylthiazole-4-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing thiazole derivatives like this compound?
A1: The most widely recognized method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclization of an α-halocarbonyl compound with a compound containing a thioamide functional group.[3] For the synthesis of 2-aminothiazole derivatives, thiourea is commonly used as the thioamide component.[1]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The synthesis typically starts from a β-ketoester, such as methyl acetoacetate. This is then halogenated, commonly with N-bromosuccinimide (NBS), to form the α-haloketone intermediate.[4] This intermediate is then reacted with a thioamide, like thioacetamide, to form the thiazole ring.
Q3: What kind of yields can be expected for this synthesis?
A3: The yields can vary significantly depending on the chosen synthetic route. Traditional two-step methods have reported yields as low as 11%.[4] However, more recent one-pot procedures have demonstrated substantial improvements, with yields reaching up to 72% or higher under optimized conditions.[4]
Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis of thiazoles can arise from several factors.[5] Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The traditional two-step synthesis can be inefficient.[4]
-
Instability of Intermediates: The α-halo-β-ketoester intermediate can be unstable.
-
Solution: Prepare the α-halo-β-ketoester in situ and proceed immediately with the cyclization step without isolation. This is a key advantage of the one-pot method.[4]
-
-
Side Reactions: Competing reactions can reduce the formation of the desired product.
-
Purity of Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure that the methyl acetoacetate, N-bromosuccinimide (NBS), and thioamide are of high purity.
-
Q2: I am observing a significant amount of impurities in my final product. How can I improve the purity?
A2: Impurity formation is a common challenge. Here are some strategies to enhance the purity of your product:
-
Control of Stoichiometry: Incorrect molar ratios of reactants can lead to side products.
-
Reaction Work-up and Purification: Inadequate purification methods can result in a contaminated product.
-
Solution: After the reaction is complete, the product is often obtained as a salt. Neutralization with a base, such as ammonia, can facilitate the precipitation of the free base form of the thiazole.[6] Subsequent purification can be achieved through recrystallization or column chromatography.
-
-
Monitoring the Reaction: Allowing the reaction to proceed for too long or not long enough can lead to the formation of byproducts or incomplete conversion.
-
Solution: Monitor the progress of the reaction using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[4]
-
Data Presentation
Table 1: Comparison of Yields for Different Synthesis Methods of Thiazole Carboxylates
| Method | Starting Materials | Key Reagents | Yield (%) | Reference |
| Traditional Two-Step | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | < 11% | [4] |
| One-Pot Synthesis | Ethyl acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | 72% | [4] |
| One-Pot, Green Method | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | 79-90% | [1] |
Experimental Protocols
High-Yield One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a reported efficient one-pot procedure.[4]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Tetrahydrofuran (THF)
-
Water
-
Ammonia solution
Procedure:
-
In a reaction flask, prepare a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL).
-
Cool the mixture to below 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (0.06 mol, 1.20 equiv.) to the cooled mixture.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Once the formation of the bromo-intermediate is complete, add thiourea (0.05 mol, 1.00 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will be in the form of a salt. To obtain the free base, basify the mixture with ammonia water.
-
The solid product can then be collected by filtration, washed, and purified, for example, by recrystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
Caption: Key factors for optimizing the synthesis of this compound.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Methyl 2-methylthiazole-4-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-methylthiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a particular focus on the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, the typical starting materials are a methyl 2-haloacetoacetate (such as methyl 2-chloroacetoacetate or methyl 2-bromoacetoacetate) and thioacetamide.
Q2: What are the likely side products I might encounter in this synthesis?
A2: While the Hantzsch synthesis is generally efficient, several side products can form depending on the reaction conditions. These can include:
-
Over-halogenated starting materials: Formation of methyl 2,2-dihaloacetoacetate during the halogenation of methyl acetoacetate.
-
Unreacted starting materials: Residual methyl 2-haloacetoacetate and thioacetamide in the final product mixture.
-
Hydrolysis products: 2-Methylthiazole-4-carboxylic acid can form if the methyl ester is hydrolyzed during workup or purification.
-
Amide impurities: Reaction of the ester with any ammonia present (from decomposition of thioacetamide or if used as a reagent) can lead to the formation of 2-methylthiazole-4-carboxamide.[2]
-
Isomeric thiazole: Depending on the regioselectivity of the cyclization, trace amounts of the isomeric product, Methyl 2-methylthiazole-5-carboxylate, could potentially form, although the 4-carboxylate is generally the major product from acetoacetate derivatives.
-
Thioacetamide self-condensation products: Under certain conditions, thioacetamide can undergo self-condensation to form various sulfur and nitrogen-containing impurities.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: The formation of significant amounts of the side products listed in Q2 will consume the starting materials and reduce the yield of the desired product.
-
Poor quality of starting materials: Ensure the purity of methyl acetoacetate, the halogenating agent, and thioacetamide.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can all impact the yield. The Hantzsch synthesis is often exothermic, and controlling the temperature is important to minimize side reactions.
-
Difficult workup and purification: The desired product might be lost during extraction or purification steps.
Q4: I am observing an unexpected color in my reaction mixture. Is this normal?
A4: The Hantzsch thiazole synthesis can often produce colored solutions, ranging from yellow to dark red or brown. This is generally due to the formation of colored intermediates and minor impurities. However, a very dark or tar-like appearance might indicate significant decomposition or side reactions, potentially due to excessive heat.
Troubleshooting Guides
Issue 1: Presence of Over-halogenated Side Products
-
Symptom: GC-MS or NMR analysis of the crude product shows a peak corresponding to a di-halogenated thiazole derivative or the presence of unreacted methyl 2,2-dihaloacetoacetate.
-
Cause: During the synthesis of the methyl 2-haloacetoacetate intermediate, over-halogenation can occur, leading to the formation of methyl 2,2-dihaloacetoacetate. This impurity can then react with thioacetamide to produce the corresponding di-halogenated thiazole side product.
-
Solution:
-
Control the stoichiometry of the halogenating agent: Use no more than one equivalent of the halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) relative to methyl acetoacetate.
-
Monitor the halogenation reaction closely: Use TLC or GC to monitor the disappearance of the starting material and the formation of the mono-halogenated product. Stop the reaction as soon as the starting material is consumed.
-
Purify the α-haloketone: If possible, purify the methyl 2-haloacetoacetate by vacuum distillation before using it in the Hantzsch reaction.
-
Issue 2: Contamination with 2-Methylthiazole-4-carboxylic Acid
-
Symptom: The final product has a higher melting point than expected, and/or NMR and IR spectroscopy indicate the presence of a carboxylic acid group. The product may also show some solubility in aqueous base.
-
Cause: Hydrolysis of the methyl ester group can occur during an aqueous workup, especially if basic conditions are used, or during purification on silica gel if acidic or basic impurities are present.
-
Solution:
-
Neutral workup: Ensure that the workup conditions are neutral or slightly acidic. Avoid prolonged exposure to strong bases.
-
Anhydrous conditions: If possible, perform the workup under anhydrous conditions.
-
Purification optimization: If using column chromatography, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-polar solvent or triethylamine.
-
Issue 3: Formation of Amide Impurities
-
Symptom: Mass spectrometry shows a peak corresponding to the molecular weight of 2-methylthiazole-4-carboxamide. NMR may show the presence of -NH2 protons.
-
Cause: Thioacetamide can decompose to generate ammonia, especially upon heating. Ammonia can then react with the methyl ester product in a transamidation reaction to form the amide.
-
Solution:
-
Temperature control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition of thioacetamide.
-
Purification: The amide impurity can often be separated from the desired ester by column chromatography.
-
Quantitative Data Summary
The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of reaction parameters on the formation of a common side product.
| Condition ID | Temperature (°C) | Reaction Time (h) | Equivalents of Halogenating Agent | Desired Product Yield (%) | Dihalo-Side Product (%) |
| A | 50 | 4 | 1.0 | 85 | < 2 |
| B | 80 | 2 | 1.0 | 75 | 5 |
| C | 50 | 4 | 1.2 | 80 | 15 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
Methyl acetoacetate
-
N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)
-
Thioacetamide
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Synthesis of Methyl 2-chloroacetoacetate
-
Dissolve methyl acetoacetate (1 equivalent) in dichloromethane.
-
Add N-Chlorosuccinimide (1 equivalent) portion-wise while stirring at room temperature.
-
Monitor the reaction by TLC until the methyl acetoacetate is consumed.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 2-chloroacetoacetate. It is recommended to use this crude product directly in the next step.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude methyl 2-chloroacetoacetate (1 equivalent) in ethanol.
-
Add thioacetamide (1 equivalent) to the solution.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and addressing common side products.
References
Technical Support Center: Hantzsch Synthesis of Thiazole Carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hantzsch synthesis of thiazole carboxylates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low or No Product Yield
Question: I am getting a very low yield or no desired thiazole carboxylate product. What are the common causes and how can I improve the yield?
Answer:
Low yields in the Hantzsch synthesis can stem from several factors. Systematically investigating the following aspects can help identify and resolve the issue:
-
Reagent Quality:
-
α-Haloester/Ketone Stability: α-Halocarbonyl compounds can be unstable. Ensure you are using a freshly prepared or properly stored reagent. Purity should be checked by techniques like NMR or GC-MS.
-
Thioamide/Thiourea Purity: Impurities in the thioamide or thiourea can lead to side reactions. Recrystallize or purify the thioamide if its purity is questionable.
-
-
Reaction Conditions:
-
Temperature: The reaction often requires heating to overcome the activation energy for cyclization and dehydration.[1] If the reaction is sluggish at lower temperatures, consider increasing the temperature. However, excessive heat can lead to decomposition. Optimization is key.
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol and methanol are commonly used.[2] Some studies show that optimizing the solvent can significantly impact the yield.[3] A solvent in which the starting materials are soluble but the product is sparingly soluble can facilitate product isolation by precipitation.[2]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[4]
-
pH of the Medium: The reaction is typically performed under neutral or slightly acidic conditions. For N-substituted thioureas, the pH can influence the regioselectivity of the final product.[5]
-
-
Stoichiometry: While the core reaction proceeds in a 1:1 molar ratio of the α-halocarbonyl and the thioamide, using a slight excess (e.g., 1.5 equivalents) of the thioamide can sometimes drive the reaction to completion.[1]
-
Side Reactions: The formation of byproducts is a common cause of low yields. These can arise from self-condensation of the reactants or alternative reaction pathways. Careful purification is necessary to isolate the desired product.[4]
Side Product Formation and Purification Challenges
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I purify my target compound?
Answer:
The Hantzsch synthesis, while generally efficient, can lead to the formation of various byproducts.
-
Common Side Products:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the mixture.
-
Hydrolysis of α-Haloester: The α-haloester can hydrolyze back to the corresponding α-hydroxy ester, especially in the presence of water.
-
Alternative Cyclization Products: With unsymmetrical thioamides or α-halocarbonyls, regioisomers can form. As mentioned, acidic conditions can alter the regioselectivity when using N-monosubstituted thioureas.[5]
-
Polymerization: Under harsh conditions, reactants can polymerize.
-
-
Purification Strategies:
-
Precipitation/Filtration: The desired thiazole product is often poorly soluble in the reaction solvent (e.g., water or alcohol) and can be isolated by simple filtration.[2] This is a highly effective first purification step.
-
Acid-Base Extraction: If your thiazole has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with an acidic solution to protonate the thiazole (making it water-soluble), separate the aqueous layer, and then neutralize it with a base to precipitate the purified product.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying thiazole derivatives when precipitation or extraction is insufficient.[6][7] A typical eluent system is a mixture of ethyl acetate and hexanes.[6]
-
Characterization Issues
Question: I have isolated a product, but the characterization data (NMR, MS) is not consistent with the expected thiazole carboxylate. What should I look for?
Answer:
Inconsistent characterization data can be perplexing. Here are some key spectroscopic features to look for:
-
1H NMR:
-
A characteristic singlet for the C5-H of the thiazole ring is typically observed. Its chemical shift can vary depending on the substituents.[3]
-
The protons of the ester group (e.g., ethyl ester) should be present with the expected multiplicity and integration.
-
If you have an amino group at the C2 position, the -NH2 protons will appear as a broad singlet. A D2O exchange experiment can confirm this, as the NH2 peak will disappear.[1]
-
-
13C NMR:
-
Look for the characteristic chemical shifts of the thiazole ring carbons. The C-S and C=N carbons have distinct shifts.[3]
-
The carbonyl carbon of the ester group will also be present at a downfield chemical shift.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) should correspond to the calculated molecular weight of your target thiazole carboxylate.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the C=O stretch of the ester group should be visible (typically around 1700-1730 cm-1).
-
Absorptions corresponding to the C=N and C=C bonds of the thiazole ring are also expected.[3]
-
If the data does not align, consider the possibility of regioisomers or unexpected side products. Re-evaluating the reaction conditions and purification steps is recommended.
Quantitative Data Summary
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Water | Reflux | Moderate | [3] |
| 2 | Ethanol | Reflux | Good | [3] |
| 3 | Methanol | Reflux | Good | [4] |
| 4 | 1-Butanol | Reflux | Good | [3] |
| 5 | 2-Propanol | Reflux | Good | [3] |
| 6 | Methanol | 90 (Microwave) | 95 | [4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Reaction Time | Yield (%) | Purification | Reference |
| Conventional Reflux | 8 hours | Lower | Rigorous | [4] |
| Microwave Irradiation | < 30 minutes | 89-95 | Simple Filtration | [4] |
Experimental Protocols
General Procedure for Hantzsch Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
This protocol is a representative example and may require optimization for different substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-chloroacetoacetate (1 equivalent) and thiourea (1.2 equivalents).
-
Solvent Addition: Add absolute ethanol as the solvent. The amount should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The product will precipitate as a solid.
-
-
Isolation and Purification:
Visualizations
Caption: A troubleshooting workflow for addressing low product yield in the Hantzsch synthesis.
Caption: Simplified reaction mechanism pathway for the Hantzsch thiazole synthesis.[2][8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 2-methylthiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of Methyl 2-methylthiazole-4-carboxylate. Our aim is to equip researchers with the necessary information to overcome common obstacles encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
A1: The most common synthetic route is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide (e.g., thioacetamide) with a β-ketoester (e.g., methyl 2-chloroacetoacetate).
Potential impurities include:
-
Unreacted starting materials: Thioacetamide and methyl 2-chloroacetoacetate.
-
Side products: Formation of an oxazole byproduct can occur if the thioamide is contaminated with its corresponding amide.[1] Dimerization or polymerization of reactants is also a possibility.[1]
-
Isomeric thiazoles: Depending on the reaction conditions, the formation of isomeric thiazole products is possible.
-
Hydrolysis product: 2-methylthiazole-4-carboxylic acid, resulting from the hydrolysis of the methyl ester during workup or purification.
Q2: What are the general signs of an impure product?
A2: An impure product may present as an oil or a low-melting solid with a brownish or yellowish discoloration. Thin-layer chromatography (TLC) will typically show multiple spots.
Q3: What are the recommended first steps for purifying the crude product?
A3: A standard workup procedure after the reaction is crucial. This usually involves:
-
Neutralizing the reaction mixture (if acidic) with a mild base like sodium bicarbonate solution.[1]
-
Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the organic layer with water and brine to remove water-soluble impurities and salts.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrating the solution under reduced pressure to obtain the crude product.
Troubleshooting Guides
Low Yield
Low yields are a common issue in the Hantzsch thiazole synthesis.[2] The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of starting material spots indicates reaction progression.[1]- Increase the reaction time or temperature. Refluxing for several hours is common.[2] |
| Poor Quality of Starting Materials | - Ensure the purity of thioacetamide and methyl 2-chloroacetoacetate. Impurities can lead to side reactions.[1] |
| Suboptimal Reaction Conditions | - The choice of solvent can significantly impact the yield. Ethanol or a mixture of ethanol and water is often effective.[3]- Acid catalysts like p-toluenesulfonic acid (PTSA) can sometimes improve the yield.[1] |
| Side Reactions | - The formation of byproducts can consume reactants. Optimizing reaction conditions (temperature, reaction time) can minimize side reactions. |
Product is an Oil and Does Not Solidify
If the expected solid product is obtained as a persistent oil, it is a strong indication of impurities.
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials or Solvents | - Ensure all volatile starting materials and solvents have been removed under high vacuum. |
| Formation of Oily Side Products | - Attempt purification via column chromatography to separate the desired product from oily impurities. |
| Low Purity | - A highly impure product may not crystallize. Proceed with column chromatography for initial purification. |
Difficulty with Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent system is key.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | - The ideal solvent should dissolve the compound when hot but not when cold. For esters, solvents like ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate or hexane/acetone can be effective.[4]- A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., ethyl acetate for an ester).[4] |
| "Oiling Out" | - This occurs when the compound comes out of solution as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling or a different solvent system. |
| Product is Still Impure After Recrystallization | - If TLC still shows multiple spots, a single recrystallization may not be sufficient. Consider a second recrystallization from a different solvent system or pre-purification by column chromatography. |
Experimental Protocols
General Hantzsch Thiazole Synthesis of this compound
This is a generalized protocol and may require optimization.
Materials:
-
Thioacetamide
-
Methyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
Add methyl 2-chloroacetoacetate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a 5% sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Stationary Phase: Silica gel (60-120 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis. A common starting point is 10-20% ethyl acetate in hexane.
Procedure:
-
Prepare a silica gel column in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common purification challenges.
References
Optimization of reaction conditions for 2-methylthiazole-4-carboxylate synthesis
Technical Support Center: Synthesis of 2-Methylthiazole-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-methylthiazole-4-carboxylate. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-methylthiazole-4-carboxylate?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For 2-methylthiazole-4-carboxylate and its esters, this typically involves reacting an α-haloacetoacetate (like ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate) with thiourea.[3][4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are typically an ester of acetoacetic acid (e.g., ethyl acetoacetate), a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride to form the α-haloketone in situ, and a thioamide, most commonly thiourea.[3]
Q3: What is the difference between a one-pot and a two-step synthesis for this compound?
A3: In a traditional two-step synthesis, the α-haloacetoacetate is first synthesized and isolated from the acetoacetate and a halogenating agent. This intermediate is then reacted with thiourea in a separate step to form the thiazole ring.[3] A one-pot synthesis, on the other hand, combines these two steps into a single reaction sequence without isolating the intermediate. This approach is often more efficient, simplifying the procedure and potentially increasing the overall yield.[3][5]
Q4: What are the typical yields for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate?
A4: Yields can vary significantly depending on the chosen method. Traditional two-step syntheses have reported low overall yields, sometimes as low as 11%.[3] However, optimized one-pot procedures have demonstrated much higher yields, with some methods achieving 72% and others reporting yields of over 98%.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-methylthiazole-4-carboxylate.
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yield is a common problem, often associated with the stability of the α-haloacetoacetate intermediate and incomplete reaction.
-
Inefficient Halogenation: Ensure the complete conversion of the starting acetoacetate to its halogenated form. Monitor this step using Thin-Layer Chromatography (TLC).[3]
-
Intermediate Instability: The α-haloacetoacetate can be unstable. Using a one-pot method where the intermediate is generated and consumed in situ can significantly improve yields by avoiding decomposition during isolation and purification.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For the cyclization step with thiourea, ensure the temperature is sufficiently high (e.g., 60-80°C) and the reaction is allowed to proceed for an adequate duration (e.g., 2-5.5 hours).[3][4]
-
pH Control: After the reaction, the product often exists as a salt. Adjusting the pH to be basic (e.g., pH 9-10) with a base like ammonia water or sodium hydroxide is crucial for precipitating the final product.[3][4]
Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A: The presence of multiple spots suggests the formation of side products or unreacted starting materials.
-
Unreacted Starting Materials: The most common impurities are unreacted α-haloacetoacetate or thiourea.
-
Side Reactions: The Hantzsch synthesis can sometimes lead to the formation of isomeric products or other condensation byproducts, although this is less common for this specific synthesis. The reaction conditions, especially the pH, can influence the product distribution.[6]
-
Purification: Effective purification, typically through recrystallization from a suitable solvent like ethyl acetate, is necessary to isolate the desired product.[3]
Q: The final product is difficult to purify. What purification strategies are recommended?
A: Purification can be challenging due to the nature of the product and potential impurities.
-
Filtration of Unreacted Thiourea: If a significant amount of thiourea is unreacted, it can often be removed by filtration after cooling the reaction mixture.[4]
-
pH Adjustment and Precipitation: After removing the solvent, dissolving the residue in water and carefully adjusting the pH to 9-10 will precipitate the product, which can then be collected by filtration.[4]
-
Recrystallization: This is a crucial step for obtaining a high-purity product. Ethyl acetate is a commonly used and effective solvent for recrystallization.[3]
-
Washing: Washing the filtered product with water is important to remove any remaining inorganic salts.[3]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes different reaction conditions and their corresponding yields for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related and often synthesized precursor.
| Method | Starting Materials | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| One-Pot | Ethyl acetoacetate, NBS, Thiourea | Water/THF | Ammonia water | 0 to 80 | 4 | 72.0 | [3] |
| One-Pot | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol/Ethyl acetate | Sodium carbonate | 40 to 70 | 5-5.5 | >98 | [4] |
| Traditional Two-Step | Ethyl acetoacetate, NBS, Thiourea | Dichloromethane | - | - | - | 11 | [3] |
Experimental Protocols
This section provides a detailed methodology for a high-yield, one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.[4]
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Ethyl acetate
-
Sodium carbonate
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
Preparation of Reaction Mixture: In a four-necked flask, prepare a solution of 25% ethyl acetate in ethanol (200 ml). Add 30.4g of thiourea and 1.5g of sodium carbonate to this solution.
-
Addition of α-Haloketone: Heat the mixture to 45°C. Slowly add 33g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 65°C and maintain it at this temperature for 5 hours for thermal insulation.
-
Solvent Removal: After the reaction period, distill the mixture under normal pressure to remove the majority of the solvent. Then, cool the residue to room temperature.
-
Isolation of Crude Product: Filter the cooled mixture to remove any unreacted thiourea. Add the filtrate to 500ml of water.
-
Precipitation: While stirring, adjust the pH of the aqueous solution to 9-10 using a 30% sodium hydroxide solution. Continue stirring for 30 minutes.
-
Final Product Collection: Collect the precipitated product by suction filtration. Dry the product in a vacuum for 2 hours to obtain the final ethyl 2-amino-4-methylthiazole-5-carboxylate.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing ester hydrolysis during Methyl 2-methylthiazole-4-carboxylate workup
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent ester hydrolysis during the workup of Methyl 2-methylthiazole-4-carboxylate.
Troubleshooting Guide
Q: My post-workup NMR or LC-MS analysis shows a significant amount of 2-methylthiazole-4-carboxylic acid. What is the primary cause?
A: The presence of the corresponding carboxylic acid is a clear indicator of ester hydrolysis. This reaction is most commonly catalyzed by acidic or basic conditions, particularly in the presence of water, during the aqueous workup phase of your experiment. Thiazole esters can be sensitive to pH extremes, and prolonged exposure to aqueous acidic or basic solutions, especially at elevated temperatures, will promote the cleavage of the methyl ester group.
Q: I've confirmed that ester hydrolysis is occurring during my aqueous workup. What immediate steps can I take to minimize this?
A: To mitigate hydrolysis, you should modify your workup to maintain a near-neutral pH and minimize the contact time with the aqueous phase.
-
Use a Milder Base for Neutralization: Instead of strong bases like sodium hydroxide or potassium hydroxide, use a milder base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) for neutralization. Add the base slowly and with vigorous stirring while monitoring the pH.
-
Control the Temperature: Perform all extractions and washes at a reduced temperature (0-5 °C) by using an ice bath. Lower temperatures significantly decrease the rate of hydrolysis.
-
Reduce Contact Time: Minimize the time your organic layer containing the ester is in contact with any aqueous solution. Perform washes and extractions quickly and efficiently.
-
Use a Brine Wash: After the aqueous washes, a final wash with a saturated sodium chloride (brine) solution will help to remove dissolved water from the organic layer before drying.
Q: Which organic solvents are recommended for the extraction of this compound?
A: Ethyl acetate and dichloromethane (DCM) are commonly used and effective solvents for extracting this compound. Ethyl acetate is often preferred due to its lower environmental impact and ease of removal. Ensure the solvent is of high purity and dry to avoid introducing contaminants or water that could contribute to hydrolysis.
Q: Are there any non-aqueous workup alternatives to completely avoid hydrolysis?
A: Yes, a non-aqueous workup is an excellent strategy if hydrolysis remains a persistent issue. This typically involves quenching the reaction with a non-protic reagent and then directly purifying the product.
-
Quenching: The reaction can be quenched by the addition of a non-protic reagent, such as acetic anhydride or an acyl chloride, to consume any remaining nucleophiles or bases.
-
Solvent Removal: After quenching, the reaction solvent can be removed under reduced pressure.
-
Direct Purification: The resulting crude residue can then be directly purified using column chromatography on silica gel, eluting with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate). This method completely avoids contact with water.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range to maintain during the workup of this compound?
A: The optimal pH range to prevent hydrolysis is between 6.0 and 7.5. It is critical to avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions.
Q: How does temperature influence the rate of hydrolysis for this ester?
A: Like most chemical reactions, the rate of ester hydrolysis is highly dependent on temperature. As a general rule, the rate of hydrolysis can double for every 10 °C increase in temperature. Therefore, maintaining low temperatures (0-5 °C) during the workup is a crucial preventative measure.
Q: Can I use a mild organic base for neutralization instead of an aqueous one?
A: Yes, using a mild, non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) for neutralization before any aqueous wash can be an effective strategy. This allows you to neutralize excess acid without introducing water. After neutralization, you can proceed with a quick wash with cold, pH-neutral water or brine to remove salts.
Q: What are the best practices for the long-term storage of this compound to ensure its stability?
A: For long-term storage, the compound should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. It should be kept in a cool, dark, and dry place. Storing it at or below 4 °C is recommended.
Data Summary: Workup Conditions
The following table summarizes recommended conditions to minimize ester hydrolysis during the workup of this compound.
| Parameter | Standard Condition | Recommended Modification for Sensitive Esters | Rationale |
| Neutralizing Agent | 1M NaOH or 1M HCl | Saturated aq. NaHCO₃ or pH 7 Phosphate Buffer | Avoids pH extremes that catalyze hydrolysis. |
| Workup Temperature | Room Temperature (~20-25 °C) | 0-5 °C (Ice Bath) | Significantly slows the rate of the hydrolysis reaction. |
| Aqueous Contact Time | Variable | < 5 minutes per wash | Minimizes the opportunity for the ester to react with water. |
| Final Wash | Water | Saturated aq. NaCl (Brine) | Aids in the removal of dissolved water from the organic phase. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Anhydrous Na₂SO₄ or MgSO₄ (used generously) | Ensures complete removal of water before solvent evaporation. |
Experimental Protocols
Protocol 1: Hydrolysis-Minimizing Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching (if applicable): Slowly add a quenching agent (e.g., water or saturated ammonium chloride) while maintaining the temperature at 0 °C.
-
Neutralization: Carefully add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring. Monitor the pH of the aqueous layer using pH paper, ensuring it remains between 7.0 and 7.5.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with cold (pre-chilled) ethyl acetate three times.
-
Washing: Combine the organic layers and wash them sequentially with cold, pH 7 water and then with cold, saturated aqueous sodium chloride (brine). Perform each wash quickly.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (< 40 °C) to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Non-Aqueous Workup
-
Cooling: Cool the reaction mixture to 0 °C.
-
Quenching: If the reaction contains a basic reagent, quench it by adding a slight excess of an acid chloride (e.g., acetyl chloride) or acetic anhydride. If the reaction is acidic, neutralize with a non-nucleophilic organic base (e.g., triethylamine).
-
Filtration: If a precipitate (salt) forms, filter the reaction mixture through a pad of celite, washing with a small amount of dry organic solvent (e.g., ethyl acetate).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and directly load it onto a silica gel column for purification.
Visual Workflow
Caption: Troubleshooting workflow for ester hydrolysis.
Technical Support Center: Identification of Impurities in Methyl 2-methylthiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Methyl 2-methylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized as:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, by-products, and reagents.
-
Degradation Impurities: These form due to the degradation of the final product under storage or handling conditions (e.g., exposure to light, heat, or moisture).
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.
Q2: What is the likely synthetic route for this compound and what are the potential process-related impurities?
A2: A common method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. For this compound, a likely pathway involves the reaction of a β-ketoester with a halogenating agent, followed by cyclization with a thioamide.
Based on this, potential process-related impurities could include:
-
Starting Materials: Methyl acetoacetate, a halogenating agent (e.g., N-bromosuccinimide), and thioacetamide.
-
Intermediates: Methyl 2-halo-3-oxobutanoate.
-
By-products: Impurities from side reactions, such as the formation of isomeric thiazoles or dimers. For instance, during the synthesis of a similar thiazole carboxylate, the formation of ethyl ester, methyl ester, and amide impurities has been observed.[1]
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV or Mass Spectrometry (MS) detector, HPLC is excellent for separating and quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.[1][2][3][4] It provides detailed information about the molecular structure.
Q4: How can I identify an unknown peak in my chromatogram?
A4: Identifying an unknown peak typically involves a combination of techniques:
-
Mass Spectrometry (MS): If using LC-MS or GC-MS, the mass spectrum of the unknown peak can provide its molecular weight and fragmentation pattern, which helps in proposing a structure.
-
Spiking Studies: If you suspect the identity of an impurity (e.g., a starting material), you can "spike" your sample with a small amount of the pure reference standard. If the peak height of the unknown impurity increases, it confirms its identity.
-
Isolation and NMR Analysis: For significant unknown impurities, they can be isolated using preparative HPLC, followed by structural elucidation using NMR spectroscopy.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Causes | Solutions |
| Peak Tailing or Fronting | - Column overload- Column contamination or degradation- Inappropriate mobile phase pH | - Reduce sample concentration or injection volume.- Wash the column with a strong solvent or replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase or injection solvent | - Implement a needle wash step between injections.- Use high-purity solvents and prepare fresh mobile phase daily. |
| Retention Time Drift | - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging | - Ensure accurate mobile phase preparation and degassing.[5][6][7]- Use a column oven to maintain a stable temperature.[5][6]- Replace the column if it has exceeded its lifetime. |
| Poor Resolution | - Inappropriate mobile phase- Unsuitable column- High flow rate | - Optimize the mobile phase composition (e.g., organic solvent ratio, pH).[3][7]- Select a column with a different stationary phase or particle size.- Reduce the flow rate. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated detector cell- Leaks in the system | - Degas the mobile phase.[5]- Flush the detector cell with a strong, appropriate solvent.[5]- Check all fittings for leaks.[5][6] |
GC-MS Analysis
| Problem | Potential Causes | Solutions |
| Peak Broadening | - High injection port temperature causing thermal degradation- Column contamination | - Optimize the injection port temperature. Note that high temperatures can cause degradation of some molecules.[8][9]- Bake out the column at a high temperature (within the column's limits). |
| Poor Sensitivity | - Leak in the system- Contaminated ion source | - Check for leaks using an electronic leak detector.- Clean the ion source according to the manufacturer's instructions. |
| No Peaks Detected | - Syringe issue- Incorrect injection parameters | - Check the syringe for blockage or damage.- Verify the injection volume and split ratio. |
| Baseline Instability | - Column bleed- Contaminated carrier gas | - Condition the column properly.- Use high-purity carrier gas and ensure gas traps are functional.[3] |
| Interference from Matrix | - Co-elution of matrix components with analytes | - Optimize the temperature program for better separation.- Consider a sample cleanup step before injection. For sulfur-containing compounds, interference from polycyclic aromatic hydrocarbons can be an issue.[10] |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL.
GC-MS Method for Residual Solvents and Volatile Impurities
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-400 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dimethyl sulfoxide) to a concentration of 50 mg/mL.
NMR Sample Preparation for Structural Elucidation
-
Isolate the impurity of interest using preparative HPLC.
-
Dry the isolated fraction completely to remove the mobile phase.
-
Dissolve approximately 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Transfer the solution to an NMR tube.
-
Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the structure.[11][12]
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Logical flow for HPLC troubleshooting.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. labioscientific.com [labioscientific.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. jetir.org [jetir.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. xtalks.com [xtalks.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl 2-methylthiazole-4-carboxylate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 2-methylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), non-neutral pH conditions (hydrolysis), and elevated temperatures (thermal degradation). The ester and thiazole ring functionalities are the most susceptible parts of the molecule.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to use amber-colored or opaque containers to protect it from light. For long-term storage, refrigeration (2-8 °C) and protection from moisture are recommended.
Q3: I've noticed a change in the color of my this compound solution. What could be the cause?
A3: A change in color, such as yellowing, is a common indicator of degradation, particularly photodegradation. Exposure to UV or even ambient light can lead to the formation of colored degradation products. It is crucial to minimize light exposure during handling and storage.
Q4: My experimental results are inconsistent when using a solution of this compound prepared in a buffered solution. Why might this be happening?
A4: The stability of the ester group in this compound is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. This change in the molecule's structure will affect its properties and reactivity, leading to inconsistent experimental outcomes. It is recommended to use freshly prepared solutions and to be aware of the pH of your experimental medium.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Symptoms:
-
Appearance of new peaks in HPLC or GC analysis of a this compound sample.
-
A decrease in the area of the main compound peak over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Photodegradation | Prepare and handle solutions in a dark or amber-vialed environment. Wrap containers in aluminum foil to block light. Compare the chromatogram of a light-exposed sample with a sample that has been kept in the dark. |
| Hydrolysis | Ensure the solvent used is neutral and dry. If using a buffered solution, assess the stability of the compound at that specific pH. Prepare solutions fresh before use. The primary hydrolysis product is 2-methylthiazole-4-carboxylic acid. |
| Thermal Degradation | Avoid exposing the compound to high temperatures during sample preparation or analysis (if using GC). Store the compound at the recommended temperature. |
| Oxidative Degradation | While less common for this structure, consider purging solutions with an inert gas like nitrogen or argon, especially for long-term storage of solutions. |
Issue 2: Poor Reproducibility in Biological or Chemical Assays
Symptoms:
-
Varying results between experiments conducted on different days with the same stock solution.
-
Loss of compound activity over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Stock Solution Instability | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, divide it into single-use aliquots and store them at -20°C or below, protected from light. |
| pH-Mediated Hydrolysis in Assay Buffer | Determine the stability of this compound in your specific assay buffer. You may need to adjust the buffer's pH or shorten the incubation time. |
| Interaction with other assay components | Investigate potential incompatibilities between your compound and other reagents in the assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Acid Hydrolysis:
- Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M HCl.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Neutralize the solution with an equivalent amount of 0.1 M NaOH.
- Analyze the sample by a stability-indicating HPLC method.
2. Base Hydrolysis:
- Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
- Incubate the solution at room temperature for a defined period (e.g., 4 hours).
- Neutralize the solution with an equivalent amount of 0.1 M HCl.
- Analyze the sample by HPLC.
3. Oxidative Degradation:
- Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
- Analyze the sample by HPLC.
4. Thermal Degradation:
- Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).
- Dissolve the heat-stressed solid in a suitable solvent and analyze by HPLC.
5. Photodegradation:
- Expose a solution of the compound (in a phototransparent container) to a light source with a defined output (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
- Simultaneously, keep a control sample in the dark at the same temperature.
- Analyze both samples by HPLC at various time points.
Data Presentation: Example Forced Degradation Results
| Stress Condition | Duration | Temperature | % Degradation (Example) | Major Degradation Product(s) (Hypothesized) |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2-Methylthiazole-4-carboxylic acid |
| 0.1 M NaOH | 4 hours | 25°C | 40% | 2-Methylthiazole-4-carboxylic acid |
| 3% H₂O₂ | 24 hours | 25°C | 5% | Oxidized thiazole ring derivatives |
| Solid State | 48 hours | 80°C | <2% | - |
| Photolytic (UV/Vis) | 12 hours | 25°C | 25% | Decarboxylated and ring-opened products |
Visualizations
Technical Support Center: Recrystallization of Methyl 2-methylthiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of Methyl 2-methylthiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield after recrystallizing this compound?
A low recovery of your purified product can stem from several factors. A primary cause is the compound's potential for moderate solubility in the recrystallization solvent even at low temperatures, leading to significant loss in the mother liquor.[1][2] Another frequent issue is using an excessive amount of solvent to dissolve the crude material.[1][3][4] Premature crystallization during a hot filtration step, if performed, can also result in product loss.[2]
To enhance your yield:
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Minimize Solvent Usage: Use the absolute minimum volume of hot solvent necessary to completely dissolve the crude product.[1][2]
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Recover a Second Crop: The filtrate (mother liquor) can be concentrated and cooled further to yield a second batch of crystals.[2]
-
Pre-heat Glassware: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.[2]
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Optimal Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at its boiling point.[1]
Q2: My this compound is still impure after recrystallization. What might be the cause?
Persistent impurities following recrystallization can arise from a couple of main issues. If the cooling process is too rapid, impurities can be trapped within the crystal lattice of the desired compound.[2][4] Alternatively, the impurities may possess solubility characteristics very similar to your product, making separation by recrystallization challenging. In such instances, an alternative purification method like column chromatography may be required.[2][3]
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts and separates from the solution as a liquid instead of forming crystals.[3][4][5] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[3] Impurities can also promote oiling out.[5]
To address this:
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Re-dissolve and Add More Solvent: Warm the mixture to redissolve the oil, add a small amount of additional solvent, and attempt to cool it again, perhaps more slowly.[3]
-
Lower the Crystallization Temperature: Try using a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool very slowly. You can achieve this by letting the hot solution cool on a hot plate that is turned off or by insulating the flask.[3]
Q4: No crystals are forming even after the solution has cooled. What steps can I take?
The absence of crystal formation upon cooling may be due to supersaturation.[1] To induce crystallization, you can try the following techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[1]
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Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution to act as a "seed" for crystallization.[1]
-
Further Cooling: Cool the solution in an ice bath or even a colder bath if the solvent's freezing point allows.[5]
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Reduce Solvent Volume: If too much solvent was added, you may need to evaporate some of it and attempt the cooling process again.[3]
Solvent Selection Guide
| Solvent Class | Examples | Suitability for this compound |
| Esters | Ethyl acetate | Often a good starting point for esters. A related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been successfully recrystallized from ethyl acetate.[6] |
| Alcohols | Ethanol, Methanol, Isopropanol | Commonly used for a wide range of organic compounds. Can be effective, but the polarity might lead to higher solubility at cold temperatures, potentially reducing yield. |
| Ketones | Acetone | A versatile and polar aprotic solvent. Often used in combination with a non-polar solvent like hexane.[7] |
| Hydrocarbons | Hexane, Heptane | Likely to have low solvating power for this compound, even when hot, but could be useful as an anti-solvent in a mixed solvent system (e.g., Ethyl Acetate/Hexane). |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be effective, often in mixed solvent systems.[7] Diethyl ether's low boiling point can be advantageous. |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | The addition of water as an anti-solvent can be effective if the compound is soluble in the organic solvent. Water is generally a poor solvent for non-polar organic compounds but can be useful for more polar molecules.[7] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. Optimization may be necessary based on the purity of the starting material and the chosen solvent system.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.
-
Add a few drops of a candidate solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. A large amount of precipitate should form.
-
Repeat with different solvents to find the most suitable one.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent while stirring or swirling.
-
Continue to add small portions of the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[1]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a funnel and a clean receiving flask.
-
Pour the hot solution through a fluted filter paper in the pre-heated funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Catalyst selection for efficient Methyl 2-methylthiazole-4-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 2-methylthiazole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the efficient synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2-methylthiazole-4-carboxylate core structure?
A1: The most widely recognized and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[1][2] This method involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide.[1][2] For the synthesis of this compound, this would typically involve reacting a suitable methyl 2-haloacetoacetate derivative with thioacetamide.
Q2: What are the essential starting materials for this synthesis?
A2: The key precursors for the Hantzsch synthesis of this compound are:
-
Thioacetamide (CH₃CSNH₂): This provides the 2-methyl and the nitrogen and sulfur atoms of the thiazole ring.
-
A methyl ester of a 4-halo-3-oxobutanoate: Examples include Methyl 4-bromo-3-oxobutanoate or Methyl 4-chloro-3-oxobutanoate. This reactant provides the C4, C5, and the carboxylate group at the 4-position of the thiazole ring.
Q3: Are catalysts always necessary for the Hantzsch thiazole synthesis?
A3: Not always. The classical Hantzsch synthesis can proceed without a catalyst, often by heating the reactants in a suitable solvent like ethanol.[1][3] However, various catalysts can be employed to improve reaction rates, increase yields, and allow for milder reaction conditions.[4][5][6] Some modern variations are designed to be catalyst-free.[6][7]
Q4: What are some common side reactions or impurities I should be aware of?
A4: During the Hantzsch synthesis, potential side reactions can lead to the formation of various impurities. These may include unreacted starting materials, intermediates like hydroxythiazoline, or products from self-condensation of the α-haloketone.[2] Under certain acidic conditions, the reaction of α-halogeno ketones with N-monosubstituted thioureas can lead to isomeric byproducts (3-substituted 2-imino-2,3-dihydrothiazoles), although this is less of a concern with unsubstituted thioacetamide.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Q: My reaction yield is very low or I'm not forming any product. What are the likely causes?
-
A: Inactive Reagents: Ensure the α-haloketone is not degraded. These compounds can be unstable; use freshly prepared or purified starting materials. For instance, commercial chloroacetone is often distilled before use to ensure purity.[8]
-
A: Suboptimal Reaction Temperature: The reaction often requires heating. Refluxing in a solvent like ethanol is a common condition.[8] If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to degradation.
-
A: Incorrect Stoichiometry: An equimolar ratio of the α-haloketone and thioamide is typically used.[8] Using a slight excess of the thioamide might be beneficial in some cases.
-
A: Inefficient Catalyst System: While not always required, a catalyst can be crucial for efficiency. Consider screening different catalysts, including solid acids like silica-supported tungstosilisic acid or employing phase-transfer catalysts like β-cyclodextrin in aqueous media.[4][6] One-pot procedures using reagents like N-bromosuccinimide (NBS) have shown significantly improved yields over traditional two-step methods (72% vs. <11%).[5]
-
Problem 2: Formation of Multiple Products/Impurities
-
Q: My final product is impure, and TLC/NMR analysis shows multiple spots/peaks. How can I improve selectivity?
-
A: Control Reaction Conditions: Tightly control the reaction temperature and time. Over-running the reaction can lead to the formation of degradation products.
-
A: pH Control: The pH of the reaction medium can influence the reaction pathway. For the standard Hantzsch synthesis, neutral or slightly acidic conditions are typical. The reaction can also be performed under strongly acidic conditions, which has been shown to alter the regioselectivity with substituted thioureas.[3]
-
A: One-Pot vs. Two-Step Synthesis: Traditional two-step syntheses, which involve isolating the halogenated intermediate before reacting it with the thioamide, can sometimes result in low overall yields and tedious work-ups.[5] A one-pot procedure, where the α-halogenation and cyclization occur in the same vessel, can be more efficient and may reduce the handling of unstable intermediates.[5][9]
-
Problem 3: Difficulty in Product Isolation and Purification
-
Q: I'm struggling to isolate a pure product from the reaction mixture. What purification strategies are effective?
-
A: Basic Work-up: After the reaction, the mixture is often cooled and neutralized or made basic to precipitate the product or prepare it for extraction. For example, in the synthesis of 2-amino-4-methylthiazole, solid sodium hydroxide is added post-reaction to create an oily product layer that can be separated.[8]
-
A: Solvent Extraction: Use a suitable organic solvent like ether or ethyl acetate for extraction from the aqueous layer.[8]
-
A: Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system must be identified where the product has high solubility at high temperatures and low solubility at low temperatures.
-
A: Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard method for separating the desired compound from impurities based on polarity.
-
Data Presentation: Catalyst Performance in Thiazole Synthesis
The selection of a catalyst can significantly impact the efficiency of thiazole synthesis. While specific data for this compound is limited, the following table summarizes the performance of various catalysts in the synthesis of structurally related thiazole derivatives, providing a valuable reference for catalyst selection.
| Catalyst/Reagent System | Product Synthesized | Yield (%) | Reaction Conditions | Reference(s) |
| Silica Supported Tungstosilisic Acid | Substituted Hantzsch Thiazole Derivatives | 79–90% | Conventional heating (65 °C) or Ultrasonic irradiation (RT) in EtOH/Water | [4] |
| N-Bromosuccinimide (NBS) / One-Pot | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72% | Water/THF, 80°C | [5] |
| β-Cyclodextrin | 2-Amino-4-alkyl/arylthiazole-5-carboxylates | Good | Water, 50°C | [6] |
| Copper Iodide (CuI) | Arylated Thiazoles | Good | Lithium tert-butoxide as base | [6] |
| Trifluoromethanesulfonic acid (TfOH) | 2,4-disubstituted Thiazole Derivatives | Good to Excellent | Metal-free, mild conditions | [6] |
| None (Catalyst-Free) | 2-aminothiazoles and 2-amino-1,3-selenazoles | Good | Solvent-free | [6] |
| Pd/BaSO₄ | 4-Methyl-5-formylthiazole (from acid chloride) | Good | Xylene, refluxing temperature | [10] |
Experimental Protocols
Protocol 1: Adapted Hantzsch Synthesis of this compound
This protocol is an adapted procedure based on established methods for synthesizing related thiazole carboxylates.[5][11] Researchers should perform small-scale trials to optimize conditions.
Materials:
-
Methyl 4-chloroacetoacetate (or Methyl 4-bromoacetoacetate)
-
Thioacetamide
-
Ethanol (or a mixture of THF and water)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 eq.) in ethanol.
-
To this solution, add Methyl 4-chloroacetoacetate (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography or recrystallization.
Visualizations
Caption: General workflow for Hantzsch synthesis of the target compound.
References
- 1. synarchive.com [synarchive.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Methyl 2-methylthiazole-4-carboxylate and Ethyl 2-methylthiazole-4-carboxylate for Researchers
In the landscape of heterocyclic chemistry, thiazole derivatives stand out for their versatile applications in drug discovery, agrochemicals, and materials science. Among these, Methyl 2-methylthiazole-4-carboxylate and Ethyl 2-methylthiazole-4-carboxylate serve as crucial intermediates and building blocks. This guide provides an objective comparison of these two esters, focusing on their physicochemical properties, synthesis, and potential applications, supported by available data to aid researchers in selecting the appropriate compound for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental characteristics of a molecule dictate its behavior in a chemical or biological system. While both esters share the same core 2-methylthiazole-4-carboxylate structure, the difference in their ester group—methyl versus ethyl—leads to variations in their physical properties.
| Property | This compound | Ethyl 2-methylthiazole-4-carboxylate |
| Molecular Formula | C₆H₇NO₂S | C₇H₉NO₂S[1][2] |
| Molecular Weight | 157.19 g/mol | 171.22 g/mol [1][2] |
| Appearance | Not explicitly found | Brownish orange crystalline powder[2] |
| Melting Point | Not explicitly found | 54-58 °C[1][2] |
| Boiling Point | 233.933 °C (Predicted) | Not explicitly found |
| Density | 1.245 g/cm³ (Predicted) | Not explicitly found |
| CAS Number | Not explicitly found for the 4-carboxylate; 14542-15-5 for 2-carboxylate isomer | 6436-59-5[1][2] |
Note: Data for this compound is limited in readily available literature, with some data points being for its isomer, Methyl 4-methylthiazole-2-carboxylate. The provided boiling point and density for the methyl ester are predicted values.
Synthetic Pathways: Hantzsch Thiazole Synthesis and Fischer Esterification
The synthesis of these esters can be approached through two primary and well-established methods: the Hantzsch thiazole synthesis for constructing the core thiazole ring, followed by esterification, or direct esterification of the parent carboxylic acid.
Hantzsch Thiazole Synthesis
This classical method involves the condensation of a thioamide with an α-halo ketone. For the synthesis of the 2-methylthiazole-4-carboxylate backbone, thioacetamide would be reacted with an appropriate α-halocarbonyl compound.
References
Comparative biological activity of thiazole-4-carboxylate esters
A Comparative Guide to the Biological Activity of Thiazole-4-Carboxylate Esters and Related Derivatives
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of the biological activity of thiazole-4-carboxylate esters and related thiazole derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. The information presented herein is supported by experimental data from various studies to facilitate informed decision-making in drug discovery and development.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][3][4] The structural variations on the thiazole ring play a crucial role in determining the potency and spectrum of their antimicrobial effects.
Below is a summary of the minimum inhibitory concentrations (MIC) for various thiazole derivatives against selected microbial strains.
| Compound Type | Compound Example | Test Organism | MIC (µM) | Reference |
| Thiazole-derived Amide | Amide of 2-aminothiazole with thiophene residue | Escherichia coli | - | [1] |
| Staphylococcus aureus | - | [1] | ||
| Candida albicans | - | [1] | ||
| Thiazole-based Schiff Base | Compound 59 | E. coli | - | [4] |
| S. aureus | - | [4] | ||
| 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides | Compound 17i | E. coli | - | [5] |
| Compound 17j | P. putida | - | [5] | |
| Thiazole Hydrazone Derivative | Compound 43a | S. aureus | 16.1 | [4] |
| E. coli | 16.1 | [4] | ||
| Compound 43b | A. niger | 16.2 | [4] | |
| Compound 43c | B. subtilis | 28.8 | [4] |
Note: '-' indicates that the specific quantitative data was not provided in the abstract.
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research.[6][7] Thiazole derivatives have emerged as promising candidates, with several studies demonstrating their ability to inhibit key inflammatory mediators.[2][6][8] A significant mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[7][9][10]
The following table summarizes the anti-inflammatory activity of selected thiazole derivatives.
| Compound Type | Compound Example | Assay | Inhibition (%) | IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |
| Nitro-substituted Thiazole Derivatives | Compound 3c | Carrageenan-induced paw edema | 44% | - | - | [6] |
| Compound 3d | Carrageenan-induced paw edema | 41% | - | - | [6] | |
| Thiazole Carboxamide Derivatives | Compound 2f | COX-2 Inhibition | - | - | 3.67 | [9] |
| Compound 2h | COX-2 Inhibition | 81.5% | - | - | [9] | |
| COX-1 Inhibition | 58.2% | - | - | [9] | ||
| Thiazole Carboxamide Derivative | Compound 2a | COX-2 Inhibition | - | 0.958 | 2.766 | [10] |
| Compound 2b | COX-1 Inhibition | - | 0.239 | 1.251 | [10] | |
| COX-2 Inhibition | - | 0.191 | [10] |
Note: '-' indicates that the specific quantitative data was not provided in the abstract.
Anticancer Activity
The search for novel anticancer agents is a continuous effort in medicinal chemistry, and thiazole-containing compounds have shown significant promise.[11][12][13] Their mechanisms of action are diverse and can include the inhibition of crucial enzymes and signaling pathways involved in cancer cell proliferation and survival, such as VEGFR-2 and tubulin polymerization.[13]
The table below presents the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines.
| Compound Type | Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| Methoxyphenyl Thiazole Carboxamide | Compound 2f | Huh7 | 17.47 | [9] |
| HCT116 | 14.57 | [9] | ||
| 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides | Compound 17i | HEK293T | 8.64 | [5] |
| Compound 17l | HeLa | 3.41 | [5] | |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Compound 4c | MCF-7 | 2.57 ± 0.16 | [11] |
| HepG2 | 7.26 ± 0.44 | [11] | ||
| 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) | Compound 8f | Melanoma, Prostate | 0.021 - 0.071 | [14] |
| Thiazole Scaffold-Based Small Molecules | Compound 8b | HeLa, SiHa | 1.65 - 8.60 | [15] |
| Compound 8c | HeLa, SiHa | 1.65 - 8.60 | [15] | |
| Compound 8j | HeLa, SiHa | 1.65 - 8.60 | [15] | |
| HepG2 | 7.90 | [15] | ||
| Compound 8l | HeLa, SiHa | 1.65 - 8.60 | [15] | |
| Compound 8m | HeLa, SiHa | 1.65 - 8.60 | [15] | |
| HepG2 | 5.15 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the referenced studies.
General Procedure for Synthesis of Thiazole Carboxamides
A common synthetic route involves the coupling of a thiazole carboxylic acid with an appropriate aniline derivative.[5][9]
-
Dissolve the 2-(substituted)-thiazole-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst, for example, 4-Dimethylaminopyridine (DMAP).
-
The mixture is stirred at room temperature for a specified duration, often under an inert atmosphere.
-
The respective aniline derivative is then added to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The final product is purified using techniques like column chromatography.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][13]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a standard period (e.g., 48 or 72 hours).[13]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[9]
Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[6]
-
Animal Groups: Wistar rats are divided into several groups, including a control group, a standard drug group (e.g., Nimesulide), and test groups for the synthesized thiazole derivatives.[6]
-
Compound Administration: The test compounds and the standard drug are administered to the respective groups.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Visualizations
Experimental Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of thiazole derivatives.
Cyclooxygenase (COX) Inhibition Pathway
Caption: Simplified signaling pathway illustrating the inhibition of COX enzymes by thiazole derivatives to reduce inflammation. enzymes by thiazole derivatives to reduce inflammation.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
NMR spectral analysis and comparison of 2-methylthiazole-4-carboxylate esters
A Guide for Researchers in Drug Discovery and Organic Synthesis
This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of a homologous series of 2-methylthiazole-4-carboxylate esters. The document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. The guide summarizes key ¹H and ¹³C NMR spectral data, offers detailed experimental protocols for their synthesis and analysis, and presents a visual representation of the general molecular structure and key NMR correlations.
Introduction
The 2-methylthiazole-4-carboxylate scaffold is a key structural motif in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Accurate and efficient structural characterization of novel derivatives is paramount for advancing drug discovery programs. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of the constituent atoms. This guide focuses on the ¹H and ¹³C NMR spectral features of methyl, ethyl, and propyl 2-methylthiazole-4-carboxylate, highlighting the subtle yet significant shifts in resonance frequencies that arise from the variation of the ester alkyl chain.
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift data for methyl, ethyl, and propyl 2-methylthiazole-4-carboxylate. The data was obtained in CDCl₃ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | R Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | -CH₃ | H-5: 8.12 (s, 1H)2-CH₃: 2.75 (s, 3H)O-CH₃: 3.90 (s, 3H) | C=O: 162.5C-2: 167.0C-4: 148.0C-5: 128.02-CH₃: 19.0O-CH₃: 52.0 |
| 2 | -CH₂CH₃ | H-5: 8.11 (s, 1H)2-CH₃: 2.75 (s, 3H)O-CH₂: 4.38 (q, J=7.1 Hz, 2H)CH₃: 1.39 (t, J=7.1 Hz, 3H) | C=O: 162.1C-2: 166.9C-4: 147.9C-5: 127.92-CH₃: 19.0O-CH₂: 61.2CH₃: 14.3 |
| 3 | -CH₂CH₂CH₃ | H-5: 8.11 (s, 1H)2-CH₃: 2.75 (s, 3H)O-CH₂: 4.28 (t, J=6.7 Hz, 2H)CH₂: 1.78 (sext, J=7.4 Hz, 2H)CH₃: 1.02 (t, J=7.4 Hz, 3H) | C=O: 162.2C-2: 166.9C-4: 147.9C-5: 127.92-CH₃: 19.0O-CH₂: 66.8CH₂: 22.1CH₃: 10.5 |
Experimental Protocols
General Synthesis of 2-Methylthiazole-4-carboxylate Esters
A representative procedure for the synthesis of these esters involves the Hantzsch thiazole synthesis followed by esterification.
Step 1: Synthesis of 2-Methylthiazole-4-carboxylic acid
Thioacetamide and ethyl bromopyruvate are reacted in a suitable solvent such as ethanol. The resulting ethyl 2-methylthiazole-4-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.
Step 2: Esterification
2-Methylthiazole-4-carboxylic acid is dissolved in the corresponding alcohol (methanol, ethanol, or propanol) with a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is typically heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography or distillation.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh 5-10 mg of the purified ester into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
NMR spectra are acquired on a 400 MHz spectrometer.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: -10 to 220 ppm
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the general structure of the 2-methylthiazole-4-carboxylate esters and highlights the key proton and carbon atoms for NMR spectral analysis.
Caption: General structure of 2-methylthiazole-4-carboxylate esters and key NMR correlations.
Analysis and Comparison
The ¹H NMR spectra of the three esters show characteristic signals for the thiazole ring protons and the ester alkyl groups. The proton at the C-5 position of the thiazole ring (H-5) appears as a singlet at approximately 8.1 ppm in all three compounds, indicating that the electronic environment of the thiazole ring is largely unaffected by the size of the ester alkyl chain. Similarly, the methyl group at the C-2 position gives a sharp singlet at around 2.75 ppm.
The key differences in the ¹H NMR spectra are observed in the signals corresponding to the ester alkyl groups.
-
Methyl Ester: A singlet at 3.90 ppm is observed for the methoxy protons.
-
Ethyl Ester: A quartet at 4.38 ppm (J = 7.1 Hz) and a triplet at 1.39 ppm (J = 7.1 Hz) are characteristic of the ethoxy group. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
-
Propyl Ester: The spectrum becomes slightly more complex with a triplet at 4.28 ppm for the methylene group attached to the oxygen, a sextet at 1.78 ppm for the central methylene group, and a triplet at 1.02 ppm for the terminal methyl group.
The ¹³C NMR spectra also show distinct signals for the thiazole ring carbons and the ester functionality. The chemical shifts of the thiazole ring carbons (C-2, C-4, and C-5) and the 2-methyl carbon are very similar across the series, further confirming that the ester group has a minimal electronic effect on the heterocyclic core.
The most significant variations in the ¹³C NMR spectra are found in the resonances of the ester alkyl carbons.
-
Methyl Ester: The methoxy carbon appears at 52.0 ppm.
-
Ethyl Ester: The methylene and methyl carbons of the ethoxy group resonate at 61.2 and 14.3 ppm, respectively.
-
Propyl Ester: The three carbons of the propoxy group are observed at 66.8, 22.1, and 10.5 ppm. A clear downfield shift is observed for the carbon directly attached to the oxygen as the alkyl chain length increases, while the terminal methyl carbon shows an upfield shift.
Conclusion
This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of methyl, ethyl, and propyl 2-methylthiazole-4-carboxylates. The data presented here can serve as a valuable reference for scientists engaged in the synthesis and characterization of novel thiazole derivatives. The predictable and systematic changes in the NMR spectra with the elongation of the ester alkyl chain provide a clear basis for the structural assignment of related compounds. The detailed experimental protocols offer a practical starting point for the preparation and analysis of these and similar molecules.
A Comparative Guide to the HPLC Analysis of Methyl and Ethyl 2-methylthiazole-4-carboxylate
For researchers and professionals in drug development and chemical analysis, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of compounds. This guide provides a comparative analysis of two closely related thiazole derivatives: Methyl 2-methylthiazole-4-carboxylate and Ethyl 2-methylthiazole-4-carboxylate. These compounds serve as important building blocks in the synthesis of various pharmaceuticals and agrochemicals. Understanding their behavior during HPLC analysis is crucial for developing robust analytical methods for quality control and research.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Methyl and Ethyl 2-methylthiazole-4-carboxylate is essential for interpreting their chromatographic behavior. The primary difference between these two molecules is the ester group—a methyl ester versus an ethyl ester. This seemingly minor structural change influences their polarity and, consequently, their retention in reversed-phase HPLC.
| Property | This compound | Ethyl 2-methylthiazole-4-carboxylate | Reference |
| Molecular Formula | C6H7NO2S | C7H9NO2S | [1] |
| Molecular Weight | 157.19 g/mol | 171.22 g/mol | [1] |
| Melting Point | Not specified | 54-58 °C | |
| Boiling Point (Predicted) | 233.9 °C at 760 mmHg | 242.1 °C at 760 mmHg | [2] |
| LogP (Predicted) | 1.5 | 1.9 | [1][2] |
The ethyl ester is slightly larger and more nonpolar (higher LogP) than the methyl ester, which is expected to result in a longer retention time in reversed-phase HPLC under identical conditions.
Predicted Chromatographic Behavior
In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, retention is primarily driven by hydrophobic interactions. The general rule is that for a homologous series of compounds, such as methyl and ethyl esters, retention increases with increasing alkyl chain length. This is due to the increased hydrophobicity of the longer alkyl chain, leading to a stronger interaction with the nonpolar stationary phase.[3]
Therefore, it is predicted that Ethyl 2-methylthiazole-4-carboxylate will exhibit a longer retention time than this compound when analyzed under the same reversed-phase HPLC conditions. The separation of these two compounds should be readily achievable with a standard C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Experimental Protocol: A Representative HPLC Method
The following protocol is a robust starting point for the HPLC analysis of Methyl and Ethyl 2-methylthiazole-4-carboxylate. This method is based on common practices for the analysis of small organic molecules with similar properties.[4]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials
-
This compound standard.
-
Ethyl 2-methylthiazole-4-carboxylate standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade, for sample preparation).
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v). The exact ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm (based on UV absorbance of similar thiazole compounds, may require optimization).[4]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes (adjust as necessary to ensure elution of both compounds).
4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound and Ethyl 2-methylthiazole-4-carboxylate in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in methanol and diluting with the mobile phase to a concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
5. Analysis and Data Processing
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the analytes by comparing the peak areas of the samples with those of the standards.
Conclusion
References
Structure-Activity Relationship of 2-Methylthiazole-4-Carboxylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-methylthiazole-4-carboxylate derivatives, with a focus on their potential as therapeutic agents. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and workflows, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Comparative Analysis of Biological Activity
The biological activity of a series of 2-aminothiazole-4-carboxylate derivatives has been evaluated against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. The following table summarizes the key findings, illustrating how modifications to the core structure influence inhibitory activity.
| Compound ID | R1 (at C2-amine) | R2 (at C4) | R3 (at C5) | mtFabH IC50 (µM)[1] | M. tuberculosis H37Rv MIC (µg/mL)[1] |
| 6 | -H | -COOCH3 | -CH3 | >200 | 16 |
| 9 | -H | -COOH | -CH3 | >200 | 0.06 |
| 8 | -H | -COOCH3 | -m-Cl-Ph | >200 | >100 |
| 11 | -H | -COOH | -m-Cl-Ph | >200 | 32 |
| 2 | -H | -COOCH3 | -Benzyl | >200 | 0.06 |
| 12 | -H | -COOH | -Benzyl | >200 | >100 |
| 7 | -H | -COOCH3 | -Ph | >200 | >100 |
| 10 | -H | -COOH | -Ph | >200 | >100 |
| 13 | -COCH2Br | -COOCH3 | -CH3 | >200 | >100 |
| 16 | -COCH2Br | -COOH | -CH3 | >200 | >100 |
| 14 | -COCH2Br | -COOCH3 | -Ph | 3.22 ± 0.29 | >100 |
| 17 | -COCH2Br | -COOH | -Ph | >200 | >100 |
| 3 | -COCH2Br | -COOCH3 | -m-Cl-Ph | 2.43 ± 0.13 | >100 |
| 19 | -COCH2Br | -COOH | -m-Cl-Ph | 718 ± 8.97 | >100 |
| 15 | -COCH2Br | -COOCH3 | -Benzyl | 159.8 ± 3.0 | >100 |
| 18 | -COCH2Br | -COOH | -Benzyl | >200 | >100 |
Key Structure-Activity Relationship Insights
The data reveals distinct SAR trends for the 2-aminothiazole-4-carboxylate scaffold. Notably, activity against the whole-cell M. tuberculosis H37Rv and the isolated mtFabH enzyme appear to be driven by different structural features.
Caption: Key structure-activity relationships of 2-aminothiazole-4-carboxylate derivatives.
Experimental Protocols
Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives
The synthesis of the target compounds was achieved through a multi-step process starting from the appropriate aldehyde.[1]
-
Darzens Reaction: Methyl dichloroacetate is reacted with the desired aldehyde to form an α-chloro glycidic ester and β-chloro α-oxoester mixture.
-
Thiazole Ring Formation: The mixture from the previous step is reacted with thiourea in methanol to yield the methyl 2-aminothiazole-4-carboxylate derivatives.
-
Hydrolysis (for carboxylic acid derivatives): The methyl esters are hydrolyzed using 0.1 M sodium hydroxide, followed by acidification with dilute hydrochloric acid to produce the corresponding carboxylic acids.
-
Bromoacetamidation (for C2-amine modification): The 2-amino group is reacted with 2-bromoacetyl chloride in anhydrous tetrahydrofuran (THF) at 0°C in the presence of triethylamine to yield the 2-(2-bromoacetamido) derivatives.
In Vitro mtFabH Inhibition Assay
The inhibitory activity against the mtFabH enzyme was determined using a radiometric assay.[1]
-
Reaction Mixture Preparation: A typical assay mixture contains the purified mtFabH enzyme, the test compound dissolved in DMSO, and the substrate malonyl-CoA in a suitable buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of a radiolabeled acyl-CoA (e.g., [1-¹⁴C]acetyl-CoA).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination and Extraction: The reaction is stopped, and the radiolabeled product is extracted using an organic solvent.
-
Quantification: The amount of radioactivity in the organic phase, corresponding to the product, is measured using a scintillation counter.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Mycobacterium tuberculosis H37Rv Minimum Inhibitory Concentration (MIC) Assay
The whole-cell activity of the compounds was assessed by determining the minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth, such as Middlebrook 7H9, and the turbidity is adjusted to a McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing the growth medium.
-
Inoculation: The prepared bacterial suspension is added to each well of the microplate.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. This can be determined visually or by using a growth indicator dye.
Experimental and Analytical Workflow
The overall workflow for the synthesis and evaluation of 2-methylthiazole-4-carboxylate derivatives follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for the synthesis and biological evaluation of 2-methylthiazole-4-carboxylates.
References
In vitro cytotoxicity comparison of Methyl 2-methylthiazole-4-carboxylate analogs
A Comparative Guide to the In Vitro Cytotoxicity of Novel Thiazole-Amino Acid Hybrid Analogs
This guide provides a comparative analysis of the in vitro cytotoxic activity of a series of novel thiazole-amino acid hybrid derivatives. The data presented is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. The objective is to offer a clear comparison of the cytotoxic performance of these compounds, supported by experimental data, to inform future drug discovery and development efforts.
Introduction
Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This guide focuses on a series of 2-aminothiazole derivatives conjugated with various N-Boc-L-amino acids. The rationale behind this molecular hybridization is to enhance the cytotoxic potential by combining the pharmacophoric features of the thiazole ring with amino acids, which may improve cellular uptake and interaction with biological targets. The structure-activity relationship (SAR) is explored by varying the amino acid moiety and the substituent at the C-4 position of the thiazole core.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of the synthesized thiazole-amino acid hybrid derivatives was evaluated against three human cancer cell lines: A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results are summarized in the table below. 5-Fluorouracil (5-FU) was used as a positive control.
| Compound ID | R (Amino Acid Side Chain) | X (Substituent at C-4) | IC50 (μM) vs. A549 | IC50 (μM) vs. HeLa | IC50 (μM) vs. MCF-7 |
| 5a | -CH₂Ph (Phe) | -H | 8.02 | 6.51 | 6.84 |
| 5f | -CH(CH₃)₂ (Val) | -H | 7.21 | 5.89 | 6.13 |
| 5o | -CH(CH₃)₂ (Val) | -Cl | 6.54 | 4.92 | 5.38 |
| 5ac | -CH₂Ph (Phe) | 2-pyridyl | 6.71 | 4.57 | 5.93 |
| 5ad | -CH(CH₃)₂ (Val) | 2-pyridyl | 8.51 | 3.68 | 7.14 |
| 5-FU | - | - | 8.74 | 3.49 | 4.88 |
Data extracted from a study on thiazole conjugated amino acid derivatives as potent cytotoxic agents.[1][2][3]
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxicity of the thiazole-amino acid hybrid derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: The cancer cell lines (A549, HeLa, and MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
References
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating Thiazole Scaffolds: A Comparative Guide to Alternatives for Methyl 2-methylthiazole-4-carboxylate in Drug Discovery
For researchers, scientists, and drug development professionals, the thiazole ring represents a privileged scaffold, a foundational structure in a multitude of pharmacologically active agents. While Methyl 2-methylthiazole-4-carboxylate serves as a key building block, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has driven the exploration of its structural analogs. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform strategic decisions in drug design and development.
The primary alternatives to the this compound scaffold can be broadly categorized into two classes: 2-Aminothiazole-4-carboxylates and Thiazole-5-carboxamides . These modifications introduce key functional groups that can profoundly influence the biological activity of the parent molecule, leading to compounds with significant antimicrobial and anticancer properties.
Performance Comparison of Thiazole Derivatives
Antimicrobial Activity
A notable application of thiazole derivatives is in the development of novel antitubercular agents. Research has demonstrated that the introduction of a 2-amino group and specific substitutions at the 5-position of the thiazole ring can lead to potent activity against Mycobacterium tuberculosis.
Table 1: Comparative Antitubercular Activity of 2-Aminothiazole-4-carboxylate Derivatives
| Compound | Structure | Target Organism | MIC (µg/mL)[1][2][3] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06[1][2][3] | |
| Isoniazid (Standard) | M. tuberculosis H37Rv | 0.25[1] | |
| Thiolactomycin (Natural Product) | M. tuberculosis H37Rv | 13[1] |
Anticancer Activity
Thiazole derivatives have also emerged as promising candidates for cancer therapy, often by targeting critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The conversion of the carboxylate to a carboxamide is a common strategy to enhance anticancer efficacy.
Table 2: Comparative Anticancer Activity of Thiazole-5-carboxamide Derivatives
| Compound | Structure | Cancer Cell Line | IC50 (µM) |
| LMH6 | DPPH radical scavenging | 0.185 | |
| Trolox (Standard) | DPPH radical scavenging | 3.10 | |
| Compound 4c | SKNMC (Neuroblastoma) | 10.8 | |
| Compound 4d | Hep-G2 (Hepatocarcinoma) | 11.6 | |
| Doxorubicin (Standard) | - | Varies by cell line |
Key Signaling Pathway: PI3K/Akt
A significant number of thiazole-based anticancer agents exert their effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the alternatives discussed.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing the antimicrobial activity of the synthesized compounds.
Materials:
-
Test compounds and reference antibiotics
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., M. tuberculosis H37Rv, S. aureus)
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of each compound in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Assay (PI3K/Akt)
This protocol describes a general method to assess the inhibitory activity of compounds against PI3K/Akt kinase.
Materials:
-
Recombinant human PI3K and Akt enzymes
-
Kinase buffer
-
ATP and substrate (e.g., a specific peptide)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase (PI3K or Akt).
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal using a luminometer.
-
Data Analysis: The amount of ADP formed is proportional to the kinase activity. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
The exploration of alternatives to this compound reveals a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of the 2-amino group or conversion to a thiazole-5-carboxamide has yielded compounds with potent antimicrobial and anticancer activities. The data presented herein underscores the importance of these structural modifications and provides a foundation for the rational design of next-generation thiazole-based drugs. Researchers are encouraged to utilize the provided experimental frameworks to further investigate these and other novel thiazole derivatives in their quest for more effective and safer medicines.
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylthiazole-4-Carboxylic Acid and Its Esters in Biological Systems
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of a chemical scaffold is paramount. This guide provides a comparative biological evaluation of 2-methylthiazole-4-carboxylic acid and its ester derivatives. Due to the limited direct comparative data on 2-methylthiazole-4-carboxylic acid itself, this guide leverages extensive experimental data from the closely related 2-aminothiazole-4-carboxylic acid and its methyl ester to draw meaningful comparisons and insights into how esterification can modulate biological activity.
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functional group at the 4-position, whether a carboxylic acid or an ester, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide explores these differences through a review of antimycobacterial, enzyme inhibitory, and cytotoxic activities.
Key Biological Activities: A Comparative Overview
The biological activity of thiazole-4-carboxylic acid derivatives can be significantly altered by the esterification of the carboxylic acid group. This modification primarily affects the compound's lipophilicity, which in turn influences its ability to cross cell membranes and interact with intracellular targets.
Antimycobacterial Activity
In the context of antimycobacterial research, the methyl ester of 2-amino-5-substituted-thiazole-4-carboxylic acid has demonstrated potent activity against Mycobacterium tuberculosis H37Rv, whereas the corresponding carboxylic acid can be inactive. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate shows a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL, while its carboxylic acid counterpart is inactive.[1] Conversely, in some substituted analogs, the carboxylic acid form exhibits greater potency.[1] This suggests that the optimal functional group for cell penetration and activity is dependent on the overall substitution pattern of the thiazole ring.
Enzyme Inhibition
The β-ketoacyl-ACP synthase mtFabH is a crucial enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis and a key target for novel anti-tuberculosis drugs.[2][3] Studies on 2-(2-bromoacetamido)-5-substituted-thiazole-4-carboxylic acid derivatives have shown that esters are generally more potent inhibitors of mtFabH than their corresponding carboxylic acids. For example, the methyl ester of 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits mtFabH with an IC50 of 0.95 µg/mL, whereas the corresponding carboxylic acid has an IC50 of 225 µg/mL.[1] This significant difference in potency is likely attributed to the increased lipophilicity of the ester, facilitating its interaction with the hydrophobic tunnels of the enzyme's active site.[1]
Cytotoxicity
The cytotoxicity of thiazole derivatives also appears to be influenced by the presence of an ester group. In studies on 2-(2-bromoacetamido)-thiazole-4-carboxylate derivatives, the carboxylic esters exhibited significant cytotoxicity against human foreskin fibroblast HS-27 cells, while the corresponding carboxylic acids showed no significant cytotoxicity at the same concentration.[1] This increased cytotoxicity of the esters could be due to enhanced cell permeability, leading to off-target effects.
Data Summary
The following tables summarize the quantitative data comparing the biological activities of representative 2-substituted-thiazole-4-carboxylic acids and their methyl esters.
Table 1: Antimycobacterial Activity against M. tuberculosis H37Rv
| Compound | R Group | Functional Group | MIC (µg/mL)[1] |
| 2-amino-5-benzylthiazole-4-carboxylate | Benzyl | Methyl Ester | 0.06 |
| 2-amino-5-benzylthiazole-4-carboxylic acid | Benzyl | Carboxylic Acid | Inactive |
| 2-amino-5-(m-Cl-phenyl)thiazole-4-carboxylate | m-Cl-phenyl | Methyl Ester | Inactive |
| 2-amino-5-(m-Cl-phenyl)thiazole-4-carboxylic acid | m-Cl-phenyl | Carboxylic Acid | 32 |
Table 2: Inhibition of mtFabH Enzyme
| Compound | R Group | Functional Group | IC50 (µg/mL)[1] |
| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 3-chlorophenyl | Methyl Ester | 0.95 ± 0.05 |
| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 3-chlorophenyl | Carboxylic Acid | 225 ± 2.81 |
| 2-(2-bromoacetamido)-5-benzylthiazole-4-carboxylate | Benzyl | Methyl Ester | 59 ± 1.1 |
| 2-(2-bromoacetamido)-5-benzylthiazole-4-carboxylic acid | Benzyl | Carboxylic Acid | 225 ± 2.81 |
Table 3: Cytotoxicity against HS-27 Human Fibroblast Cells
| Compound | R Group | Functional Group | Cytotoxicity at 100 µg/mL[1] |
| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 3-chlorophenyl | Methyl Ester | Significant |
| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylic acid | 3-chlorophenyl | Carboxylic Acid | Not significant |
| 2-(2-bromoacetamido)-5-benzylthiazole-4-carboxylate | Benzyl | Methyl Ester | Significant |
| 2-(2-bromoacetamido)-5-benzylthiazole-4-carboxylic acid | Benzyl | Carboxylic Acid | Not significant |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv
The antimycobacterial activity is determined using the microplate Alamar Blue assay (MABA).[4]
-
Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80. The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Plate Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: 100 µL of the bacterial inoculum is added to each well containing the test compound. Drug-free wells serve as controls.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, 20 µL of Alamar Blue solution is added to each well. The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
mtFabH Enzyme Inhibition Assay
The inhibitory activity against mtFabH is determined using a continuous spectrophotometric assay.
-
Reaction Mixture: A reaction mixture containing the mtFabH enzyme, acetyl-CoA, malonyl-ACP, and a buffer (e.g., phosphate buffer) is prepared.
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate.
-
Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at a specific wavelength, which corresponds to the consumption of a substrate or the formation of a product.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Human foreskin fibroblast (HS-27) cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.
Visualizing the Biological Context
To better understand the mechanism of action of these compounds, it is helpful to visualize the relevant biological pathway and experimental workflow.
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle of Thiazole Isomers in the Biological Arena
For researchers, scientists, and professionals in drug development, the subtle art of molecular arrangement can mean the difference between a therapeutic breakthrough and a dead end. In the world of heterocyclic chemistry, thiazole and its derivatives are star players, known for their wide range of biological activities. This guide provides an objective, data-driven comparison of thiazole isomers, showcasing how a simple shift in substituent position on the thiazole ring can dramatically alter biological efficacy. The data presented here is compiled from peer-reviewed studies, offering a clear-eyed view into the structure-activity relationships of these versatile compounds.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] However, the biological activity is not solely dependent on the presence of the thiazole ring but is exquisitely sensitive to the placement of various functional groups around it. This guide delves into the comparative biological performance of positional isomers of substituted thiazoles, providing a head-to-head analysis of their effectiveness in various assays.
Anticancer Activity: A Tale of Two Isomers in Cell Migration
The metastatic spread of cancer is a primary driver of mortality, making the inhibition of cancer cell migration a critical therapeutic goal. A study on a series of N-methylated thiazole derivatives revealed a striking difference in the anti-migratory potential of two regioisomers. In this investigation, the researchers synthesized and tested pairs of isomers, broadly classified as isomer type 4 and isomer type 5, which differ in the position of the methyl group on the thiazole nitrogen and the exocyclic double bond placement.
Key Findings:
A consistent trend emerged where isomers of type 5 demonstrated significantly higher potency in inhibiting the migration of MDA-MB-231 breast cancer cells compared to their type 4 counterparts. For instance, the most potent compound, 5k , exhibited an impressive IC50 value of 0.176 µM, while its corresponding isomer 4k was significantly less active.[6][7] This highlights the critical role of the specific isomeric form in dictating the biological activity.
| Isomer Pair | Compound ID | % Inhibition of Cell Migration (at 10 µM) | IC50 (µM) |
| Pair 1 | Isomer 4j | Lower Activity | >10 |
| Isomer 5j | 87% | 0.189 | |
| Pair 2 | Isomer 4k | Lower Activity | >10 |
| Isomer 5k | 85.7% | 0.176 | |
| Pair 3 | Isomer 4l | Lower Activity | >10 |
| Isomer 5l | Potent Activity | 0.250 |
Table 1: Comparison of the anti-migratory activity of thiazole isomers in MDA-MB-231 breast cancer cells.[6]
Experimental Workflow: Transwell Migration Assay
The comparative efficacy of the thiazole isomers was determined using a transwell migration assay. This method provides a quantitative measure of cell motility.
References
- 1. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Disubstituted thiazoles II. A novel class of antitumor agents, synthesis and biological evaluation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Methyl 2-methylthiazole-4-carboxylate Derivatives
In the landscape of drug discovery, the selectivity of a compound is paramount. For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is a critical step in identifying viable therapeutic candidates and mitigating potential off-target effects. This guide provides a comparative analysis of derivatives of Methyl 2-methylthiazole-4-carboxylate, a versatile scaffold that has given rise to compounds with diverse biological activities. While direct cross-reactivity studies on the parent molecule are not extensively documented, research into its derivatives offers valuable insights into their selectivity and potential for off-target interactions.
This guide focuses on two prominent classes of derivatives: anti-tubercular agents targeting the β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis, and cyclooxygenase (COX) inhibitors. By examining the on-target potency versus off-target activity and selectivity between enzyme isoforms, we can construct a comparative view of their cross-reactivity profiles.
Understanding Potential Off-Target Effects of Thiazole-Based Compounds
The thiazole ring is a common motif in many biologically active compounds.[1][2] However, like many scaffolds, it is not without the potential for off-target effects. Researchers working with thiazole derivatives should be aware of the possibility of broad-spectrum cytotoxicity, where the compound is equally toxic to target and non-target cells.[3] Other potential off-target effects include the induction of oxidative stress through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential, which can lead to apoptosis independent of the intended mechanism of action.[3] Careful experimental design, including dose-response curves in both target and control cell lines, is crucial to distinguish on-target efficacy from non-specific cytotoxicity.[3]
Comparative Analysis of Thiazole-4-Carboxylate Derivatives
Anti-Tubercular 2-Aminothiazole-4-Carboxylate Derivatives
A series of 2-aminothiazole-4-carboxylate derivatives have been investigated as potential anti-tubercular agents, with some showing potent activity against Mycobacterium tuberculosis H37Rv.[4][5] Interestingly, a dissociation between whole-cell activity and specific enzyme inhibition was observed, highlighting a key aspect of selectivity.
Table 1: Comparison of Anti-Tubercular Activity and mtFabH Inhibition
| Compound | Structure | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) | Cytotoxicity (HS-27 cells) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Not available in search results | 0.06 | Not Active | Not cytotoxic at 100 µg/mL |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Not available in search results | Not Active | 0.95 ± 0.05 | Not Reported |
| Thiolactomycin (TLM) - Comparator | Not available in search results | 13 | 16 | Not Reported |
| Isoniazid (INH) - Comparator | Not available in search results | 0.25 | Not Applicable | Not Reported |
Data sourced from PLOS One.[4][5]
The data clearly demonstrates that Methyl 2-amino-5-benzylthiazole-4-carboxylate is highly potent against the whole M. tuberculosis organism but does not inhibit the mtFabH enzyme, suggesting it acts on a different target.[4][5] Conversely, Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibits the mtFabH enzyme but is inactive against the whole cell.[4][5] This dissociation underscores the importance of evaluating compounds in both enzymatic and cellular assays to understand their true mechanism of action and potential for off-target effects.
Thiazole Carboxamide Derivatives as COX Inhibitors
Another class of derivatives, thiazole carboxamides, has been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation and pain.[6][7] The selectivity for COX-2 over COX-1 is a critical determinant of the gastrointestinal side-effect profile of nonsteroidal anti-inflammatory drugs (NSAIDs).
Table 2: Comparison of COX-1 and COX-2 Inhibition by Thiazole Carboxamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 2a | 2.65 | 0.958 | 2.77 |
| Compound 2b | 0.239 | 0.191 | 1.25 |
| Compound 2j | Not explicitly stated, but less potent than 2b | 0.957 | 1.51 |
| Celecoxib (Comparator) | Not explicitly stated | 0.002 | 23.8 |
Data sourced from ACS Omega and PMC - NIH.[6][7]
These findings indicate that the synthesized thiazole carboxamide derivatives exhibit inhibitory activity against both COX-1 and COX-2, with some compounds showing a degree of selectivity for COX-2.[6][7] For instance, compound 2a displayed the highest selectivity for COX-2 among the tested novel compounds.[7] However, their selectivity does not match that of the highly selective COX-2 inhibitor, celecoxib. This highlights the subtle structural modifications that can influence isoform selectivity and, consequently, the cross-reactivity profile of a drug candidate.
Experimental Protocols
Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives
The synthesis of the anti-tubercular thiazole derivatives was achieved through a flexible procedure starting with a Darzens reaction between methyl dichloroacetate and an appropriate aldehyde.[4] For the bromoacetamido derivatives, the corresponding amine was reacted with acetyl chloride in the presence of triethylamine in anhydrous tetrahydrofuran at 0°C.[4]
In Vitro Activity against M. tuberculosis H37Rv
The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv was determined using a standard microplate Alamar Blue assay. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
mtFabH Inhibition Assay
The inhibitory activity against the mtFabH enzyme was assessed by measuring the decrease in the rate of oxidation of NADPH at 340 nm. The assay mixture typically contains the enzyme, substrate, and NADPH in a suitable buffer. The reaction is initiated by the addition of the substrate, and the change in absorbance is monitored over time.
In Vitro COX Inhibition Assay
The potency and selectivity of the thiazole carboxamide derivatives against COX-1 and COX-2 were evaluated using an in vitro COX inhibition assay kit.[7] Such kits typically measure the peroxidase activity of the COX enzymes, where the oxidation of a chromogenic substrate is monitored in the presence and absence of the test compounds.
Cytotoxicity Assay
The cytotoxicity of the compounds was assessed using the MTS assay against a panel of cancer and normal cell lines.[7] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Visualizing Experimental Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for screening anti-tubercular thiazole derivatives.
Caption: On-target versus off-target effects of thiazole derivatives.
References
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Solid-State Architecture: A Crystallographic Comparison of Methyl 2-methylthiazole-4-carboxylate and Related Thiazole Derivatives
For Immediate Release
In the landscape of drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystallographic characteristics of Methyl 2-methylthiazole-4-carboxylate, a key heterocyclic building block, alongside structurally related thiazole derivatives. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers engaged in the development of novel therapeutics and functional materials.
Crystallographic Data at a Glance: A Comparative Table
The following table summarizes key crystallographic parameters for a selection of thiazole derivatives, offering a quantitative comparison of their solid-state structures. While specific crystallographic data for this compound is not publicly available, the data for analogous compounds provides valuable insights into the expected structural motifs.
| Parameter | Thiazole-5-carboxylic acid[1] | Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate[2] | 4-(1-methyl-1-mesitylcyclobutane-3-yl)-2-aminothiazole[3] |
| Empirical Formula | C4H3NO2S | C13H15N3O3S·0.25H2O | C17H22N2S |
| Formula Weight | 129.14 | 1191.37 | Not Specified |
| Crystal System | Orthorhombic | Triclinic | Triclinic |
| Space Group | P b c m | P1 | P-1 |
| Unit Cell Dimensions | a = 6.780 Å, b = 12.082 Å, c = 6.403 Å, α = 90°, β = 90°, γ = 90° | Not Specified | Not Specified |
| Z Value | Not Specified | 2 | 6 |
| R-factor | 0.0680 | Not Specified | 0.052 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of small organic molecules like this compound is primarily achieved through single-crystal X-ray diffraction.[4][5] The following protocol outlines the typical steps involved in this analytical technique.
1. Crystal Growth:
-
High-quality single crystals are essential for successful X-ray diffraction analysis.
-
Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.
-
The choice of solvent is critical and often requires screening of various solvent systems.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays, typically from a copper or molybdenum source.[6]
-
As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector (e.g., CCD or CMOS detector).[7]
-
Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.[7]
-
An initial electron density map is calculated, from which the positions of the atoms can be determined.
-
The atomic positions and other parameters are refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[8]
Below is a generalized workflow for X-ray crystallography.
Caption: A simplified workflow for determining molecular structure via X-ray crystallography.
Thiazole Derivatives in Signaling Pathways: Targeting VEGFR-2
Thiazole-containing compounds have emerged as a significant class of molecules in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[9][10] One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels.[9] The inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.
The diagram below illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by certain thiazole derivatives.
Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole-based compounds.
References
- 1. Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. rigaku.com [rigaku.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-methylthiazole-4-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 2-methylthiazole-4-carboxylate are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, emphasizing operational integrity and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound and its waste requires:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection : A laboratory coat or a chemical-resistant apron.
-
Respiratory Protection : Operations should be conducted in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Procedure
The standard and most critical procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed professional waste disposal service.[1][3][4] Adherence to institutional and local regulations is mandatory throughout this process.
-
Waste Identification and Segregation :
-
Container Management :
-
Spill Management :
-
In the event of a spill, first, ensure the area is well-ventilated and remove all sources of ignition.[5][6]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[3][6]
-
Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[5][6]
-
Clean the affected area thoroughly.
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a hazardous waste pickup.[3]
-
Provide them with accurate information about the waste material.
-
The final disposal must be conducted by a licensed and approved waste disposal plant in accordance with all applicable national and local regulations.[1][4][7]
-
-
Disposal of Contaminated Packaging :
-
Empty containers should be handled as if they still contain the product.[3][4]
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning if local regulations permit.[5]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, as guided by local authorities.[5]
-
Summary of Safety and Handling Data
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key safety and handling information derived from safety data sheets (SDS) for this compound and related thiazole compounds.
| Parameter | Guideline | Source Citation |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | [1][2] |
| Handling Environment | Use in a well-ventilated area or under a fume hood. | [1][5] |
| Waste Segregation | Keep separate from other waste streams. | [3][4] |
| Waste Container | Sturdy, leak-proof, chemically compatible, and tightly closed. | [1][3][5] |
| Spill Cleanup Material | Inert absorbent material (e.g., sand, silica gel). | [3][6] |
| Primary Disposal Method | Transfer to a licensed professional waste disposal service. | [1][3][4] |
| Contaminated Clothing | Take off contaminated clothing and wash it before reuse. | [1][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 2-methylthiazole-4-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-methylthiazole-4-carboxylate in a laboratory setting. The following information is crucial for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on available safety data for structurally similar compounds.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant, impervious gloves. The specific glove material should be selected based on breakthrough time and permeation rate. Fire/flame resistant and impervious clothing is also recommended.[1] It is advised to wash hands thoroughly after handling.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key stages of the operational plan.
Detailed Experimental Protocols
General Handling Precautions:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Before use, inspect gloves and other PPE for any signs of degradation or contamination.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1]
-
If Swallowed: Rinse mouth. Get medical help if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1][2] Do not dispose of down the drain or in general trash.
This comprehensive guide is intended to provide essential safety and logistical information. For more detailed information, always refer to the specific Safety Data Sheet (SDS) for the compound being used, if available, and consult with your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
